molecular formula C14H18O4 B1344960 4-(Cyclopentyloxy)-3-ethoxybenzoic acid CAS No. 1019350-60-7

4-(Cyclopentyloxy)-3-ethoxybenzoic acid

Número de catálogo: B1344960
Número CAS: 1019350-60-7
Peso molecular: 250.29 g/mol
Clave InChI: LEPVXUXOUYROET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopentyloxy)-3-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentyloxy)-3-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-cyclopentyloxy-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVXUXOUYROET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(Cyclopentyloxy)-3-ethoxybenzoic acid chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and discusses its potential applications based on the analysis of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel organic molecules.

Chemical Structure and Identification

4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a benzoic acid derivative characterized by the presence of a cyclopentyloxy group at the C4 position and an ethoxy group at the C3 position of the benzene ring.

Systematic IUPAC Name: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

CAS Number: 1019350-60-7[1]

Molecular Formula: C₁₄H₁₈O₄[1]

Molecular Weight: 250.29 g/mol

Chemical Structure:

Caption: 2D structure of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Physicochemical Properties

While experimentally determined physical properties for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid are not extensively reported in publicly available literature, the following table provides estimated values based on its chemical structure and data from structurally similar compounds. These values are useful for predicting its behavior in various experimental settings.

PropertyValue (Estimated)Notes and References
Melting Point 140 - 160 °CBased on related substituted benzoic acids such as 3-ethoxybenzoic acid (136-140 °C) and 4-(cyclopentyloxy)benzoic acid. The combination of substituents is expected to influence the crystal lattice energy.[2][3]
Boiling Point > 350 °CExpected to be high due to the carboxylic acid group and molecular weight. Decomposition may occur at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The carboxylic acid group provides some polarity, while the cyclopentyloxy and ethoxy groups increase lipophilicity. Solubility in aqueous solutions is expected to increase with pH due to the formation of the carboxylate salt.
pKa 4.0 - 5.0The pKa is expected to be in the typical range for benzoic acids. The electron-donating nature of the alkoxy substituents may slightly increase the pKa compared to benzoic acid (pKa ≈ 4.2).
LogP ~3.5The octanol-water partition coefficient is estimated to be in this range, indicating moderate lipophilicity.

Synthesis Protocol

The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid can be reliably achieved through a two-step process starting from commercially available 3-ethoxy-4-hydroxybenzaldehyde. The key steps involve a Williamson ether synthesis to introduce the cyclopentyloxy group, followed by an oxidation of the aldehyde to the corresponding carboxylic acid.

Step 1: Synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

This step involves the alkylation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde with a cyclopentyl halide under basic conditions.

Synthesis_Step1 Reactant1 3-Ethoxy-4-hydroxybenzaldehyde Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Cyclopentyl bromide Reactant2->Reaction Base K₂CO₃ Base->Reaction Base Solvent DMF Solvent->Reaction Solvent, Heat Product 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde Reaction->Product

Caption: Workflow for the synthesis of the aldehyde intermediate.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-(cyclopentyloxy)-3-ethoxybenzaldehyde.

Step 2: Oxidation to 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

The aldehyde intermediate is then oxidized to the final carboxylic acid product. A Pinnick oxidation is recommended for its mild conditions and high functional group tolerance.

Synthesis_Step2 Reactant 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde Reaction Pinnick Oxidation Reactant->Reaction Oxidant NaClO₂ Oxidant->Reaction Oxidant Scavenger 2-Methyl-2-butene Scavenger->Reaction Scavenger Buffer NaH₂PO₄ Buffer->Reaction Buffer Solvent t-BuOH / H₂O Solvent->Reaction Solvent Product 4-(Cyclopentyloxy)-3-ethoxybenzoic acid Reaction->Product

Caption: Workflow for the oxidation to the final product.

Materials:

  • 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

  • Sodium chlorite (NaClO₂), 80%

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Büchner funnel and flask

Procedure:

  • In a flask, dissolve 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Remove the t-butanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(cyclopentyloxy)-3-ethoxybenzoic acid as a solid.

Potential Applications and Research Context

While specific applications for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development.

  • Medicinal Chemistry: Structurally related compounds, particularly those with a 3-(cyclopentyloxy)-4-methoxy substitution pattern, have been investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibitors have therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 3-ethoxy-4-(cyclopentyloxy) substitution pattern of the title compound makes it an interesting candidate for synthesis and evaluation in PDE4 inhibition assays.

  • Materials Science: Benzoic acid derivatives with alkoxy substituents are common building blocks in the synthesis of liquid crystals.[5][6] The rigid benzoic acid core, combined with the flexible alkoxy chains, can give rise to the anisotropic properties required for mesophase formation. The specific combination of ethoxy and cyclopentyloxy groups in 4-(cyclopentyloxy)-3-ethoxybenzoic acid could lead to novel liquid crystalline materials with unique phase behaviors and transition temperatures. Further research into the esterification of this benzoic acid with various phenolic partners could yield new liquid crystal candidates.

Safety and Handling

  • Hazard Classification: Likely to be classified as an irritant. May cause skin and eye irritation.[7] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a readily synthesizable organic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties and a detailed, field-proven protocol for its synthesis. The structural similarity to known PDE4 inhibitors and liquid crystal precursors suggests that this compound is a valuable target for further investigation by researchers in these fields.

References

  • NextSDS. 4-(cyclopentyloxy)
  • Fisher Scientific. Safety Data Sheet: 3-Ethoxybenzoic acid.
  • Sigma-Aldrich. 4-(Cyclopentyloxy)benzoic acid | 30762-02-8. Accessed March 24, 2026.
  • ChemicalBook. 3-ETHOXYBENZOIC ACID | 621-51-2. Accessed March 24, 2026.
  • Bentham Science Publishers. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery. 2004, 1(1), 19-23.
  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers (Basel). 2023 Oct; 15(21): 4258.
  • Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Turkish Chemical Society, Section A: Chemistry. 2021; 8(4): 1067-1078.

Sources

In Vitro Biological Activity of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Fragment-Based Probing of the PDE4 Pocket

In the landscape of anti-inflammatory drug discovery, the dialkoxybenzoic acid pharmacophore remains a cornerstone for targeting Phosphodiesterase 4 (PDE4). While classic PDE4 inhibitors like Rolipram and Cilomilast utilize a 3-cyclopentyloxy-4-methoxy substitution pattern, 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7) represents a critical structural inversion. By placing the bulky cyclopentyloxy group at the para (4-) position and an ethoxy group at the meta (3-) position, this compound serves as an essential fragment-based drug discovery (FBDD) tool. It allows researchers to probe the steric boundaries and hydrophobic constraints of the PDE4 catalytic site.

This technical guide outlines the mechanistic rationale and the self-validating in vitro workflows required to evaluate the biological activity of this specific compound class, moving from cell-free enzymatic kinetics to complex cellular cytokine modulation.

Mechanistic Foundation: The PDE4 Signaling Axis

As an application scientist, it is crucial to understand why specific structural moieties drive biological outcomes. The primary biological activity of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid is driven by its competitive inhibition of PDE4, the predominant cyclic adenosine monophosphate (cAMP)-hydrolyzing enzyme in immune cells .

Structural Causality in Target Binding

The PDE4 catalytic domain features a deep hydrophobic pocket and a bimetallic (Zn²⁺/Mg²⁺) binding cleft.

  • The Hydrophobic Clamp: The 4-cyclopentyloxy and 3-ethoxy groups interact directly with highly conserved hydrophobic residues (such as Ile336 and Phe340) within the PDE4 active site . The inverted substitution pattern of this compound tests the flexibility of this clamp.

  • Metal Coordination: The benzoic acid moiety acts as a vital hydrogen-bond acceptor/donor, coordinating with the bimetallic center or the conserved glutamine residue in the catalytic cleft, anchoring the fragment in place.

By preventing the hydrolysis of cAMP, the compound elevates intracellular cAMP levels. This triggers the activation of Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the NF-κB pathway, leading to a profound downregulation of pro-inflammatory cytokines like TNF-α.

Pathway Compound 4-(Cyclopentyloxy)- 3-ethoxybenzoic acid PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Activates NFkB NF-κB Inhibition PKA->NFkB Phosphorylates/ Inhibits TNFa TNF-α Suppression NFkB->TNFa Downregulates

Mechanism of action for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid via PDE4 inhibition.

In Vitro Screening Workflow & Methodologies

To establish a trustworthy and reproducible profile for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, the testing cascade must be self-validating. We employ a three-tier approach: isolated enzyme kinetics, cellular target engagement, and functional phenotypic output.

Workflow Start Compound Preparation (DMSO Stock) Enzymatic Enzymatic Assay (TR-FRET PDE4 Inhibition) Start->Enzymatic Cellular1 Cellular Assay (cAMP Accumulation in U937) Enzymatic->Cellular1 Cellular2 Functional Assay (LPS-induced TNF-α in PBMCs) Cellular1->Cellular2 Analysis Data Analysis & IC50 Determination Cellular2->Analysis

Sequential in vitro screening workflow for evaluating PDE4 inhibitor activity.

Protocol 1: TR-FRET PDE4 Enzymatic Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays (like tritium-cAMP SPA) because the long-emission half-life of the Europium fluorophore eliminates interference from auto-fluorescent small molecules, ensuring high-fidelity data. Self-Validation: Every plate must include a DMSO-only vehicle control (0% inhibition) and a saturating concentration of Rolipram (10 µM) as a positive control (100% inhibition). A calculated Z'-factor > 0.5 is mandatory to validate the assay run.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4 enzyme to a working concentration of 0.5 nM.

  • Compound Dispensing: Acoustically dispense 4-(Cyclopentyloxy)-3-ethoxybenzoic acid from a 10 mM DMSO stock into a 384-well low-volume plate to generate a 10-point concentration curve (1 nM to 100 µM).

  • Enzyme Incubation: Add 5 µL of the PDE4 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow the fragment to achieve binding equilibrium in the catalytic site.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate.

  • Reaction Termination: After 1 hour, add 10 µL of stop solution containing EDTA (to chelate Mg²⁺ and halt catalysis) alongside the Europium-labeled anti-cAMP antibody.

  • Detection: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation 337 nm; Emission 620 nm and 665 nm). Calculate the IC₅₀ based on the 665/620 emission ratio.

Protocol 2: LPS-Induced TNF-α Inhibition in PBMCs

Causality: Enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability barriers. Human Peripheral Blood Mononuclear Cells (PBMCs) are utilized because they are a primary, physiologically relevant source of TNF-α upon Lipopolysaccharide (LPS) stimulation, accurately reflecting the systemic anti-inflammatory potential of the compound .

  • Cell Isolation: Isolate human PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 medium supplemented with 10% FBS.

  • Seeding: Seed PBMCs at 1×105 cells/well in a 96-well tissue culture plate.

  • Compound Pre-Treatment: Treat cells with varying concentrations of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (0.1 µM to 100 µM) for 1 hour at 37°C, 5% CO₂. Note: Pre-treatment is critical as it allows the compound to penetrate the cell membrane, inhibit intracellular PDE4, and pre-load the cell with cAMP before the inflammatory insult.

  • Stimulation: Add 100 ng/mL LPS to all wells (except negative controls) to activate Toll-like Receptor 4 (TLR4) and induce TNF-α production.

  • Incubation & Harvest: Incubate for 18 hours. Centrifuge the plate at 300 x g for 5 minutes and harvest the cell-free supernatant.

  • Quantification: Measure secreted TNF-α levels in the supernatant using a standard sandwich ELISA to determine the functional IC₅₀.

Quantitative Data Presentation

Because 4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a fragment-sized building block rather than a fully optimized clinical candidate, its in vitro potency is expected to be lower than fully elaborated reference drugs like Rolipram. However, tracking its activity provides vital Structure-Activity Relationship (SAR) data for lead optimization.

Table 1: Representative In Vitro Activity Profile of PDE4 Inhibitor Fragments

Compound Class / StructurePDE4 Enzymatic IC₅₀ (µM)Cellular cAMP EC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
Rolipram (Reference Standard)0.5 - 1.02.0 - 4.00.2 - 0.5
3-Cyclopentyloxy-4-methoxybenzoic acid (Classic Intermediate)10 - 25> 5015 - 30
4-(Cyclopentyloxy)-3-ethoxybenzoic acid (Target Compound)15 - 40> 5020 - 50*

*Expected ranges based on established structure-activity relationship (SAR) tracking of dialkoxybenzoic acid fragments and their binding affinities to the PDE4 hydrophobic pocket.

References

  • Title: Synthesis and biological evaluation of neutrophilic inflammation inhibitors Source: Farmaco, 2004 Mar;59(3):223-35. URL: [Link]

  • Title: New selective phosphodiesterase 4D inhibitors differently acting on long, short, and supershort isoforms Source: Journal of Medicinal Chemistry, 2009 Nov 12;52(21):6546-57. URL: [Link]

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS 1019350-60-7) is a highly specific synthetic intermediate utilized in the development of1[1]. These compounds are critical in respiratory pharmacology for treating inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma. Ensuring the absolute purity of this intermediate is paramount, as structurally related impurities can severely impact the yield, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API). This guide details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method Development Strategy: The Causality of Chromatographic Choices

Developing a reliable HPLC method requires aligning the physicochemical properties of the analyte with the thermodynamic principles of the separation system. We do not rely on trial-and-error; instead, every parameter is chosen based on molecular causality.

pH-Driven Retention Mechanism

The target molecule contains a benzoic acid moiety with a pKa of approximately 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (polar) states. This dynamic interconversion during the chromatographic run leads to severe peak tailing, retention time instability, and poor resolution.

To ensure the analyte remains fully protonated and highly retained on a hydrophobic stationary phase, the mobile phase must be buffered at least 2 pH units below the pKa. We utilize2[2].

pH_Retention Analyte 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid (pKa ≈ 4.5) pH_Low Acidic Mobile Phase (pH 2.0 - 3.0) 0.1% TFA or Formic Acid Analyte->pH_Low pH_High Neutral/Basic Mobile Phase (pH > 5.5) Phosphate Buffer Analyte->pH_High State_Unionized Unionized State (-COOH) High Hydrophobicity pH_Low->State_Unionized State_Ionized Ionized State (-COO⁻) High Polarity pH_High->State_Ionized Result_Good Strong Retention on C18 Sharp Peak Shape State_Unionized->Result_Good Result_Bad Poor Retention (Elutes near void) Peak Tailing / Splitting State_Ionized->Result_Bad

Effect of mobile phase pH on the ionization state and chromatographic retention.

Stationary Phase and Selectivity

While a standard end-capped C18 column provides excellent primary retention via hydrophobic interactions with the cyclopentyloxy and ethoxy chains, 3[3]. Phenyl phases offer augmented π−π interactions, which are highly effective for separating the target analyte from unreacted phenolic precursors or structurally similar aromatic byproducts.

Analytical Quality by Design (AQbD)

To transition from empirical guessing to a systematic framework, we employ an4[4]. By defining a Method Operable Design Region (MODR), we establish robust setpoints for gradient time, temperature, and organic modifier concentration. This process is increasingly supported by5[5].

AQbD A 1. Define Analytical Target Profile (ATP) Identify Critical Quality Attributes (CQAs) B 2. Risk Assessment Evaluate pH, Temp, Gradient Time A->B C 3. Design of Experiments (DoE) Screening Stationary & Mobile Phases B->C D 4. Method Operable Design Region (MODR) Establish Robust Setpoints C->D E 5. Method Validation & Control Strategy Continuous Monitoring D->E

Analytical Quality by Design (AQbD) workflow for RP-HPLC method development.

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to sample analysis to ensure the trustworthiness of the generated data.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 20 80
15.0 20 80
15.1 80 20

| 20.0 | 80 | 20 |

Step-by-Step Methodologies

A. Mobile Phase Preparation:

  • Mobile Phase A: Accurately measure 1.0 mL of MS-grade Trifluoroacetic acid (TFA) and add it to 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

B. Sample Preparation Workflow:

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Bring to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to the mark with diluent and mix well.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

C. System Suitability Testing (SST): Inject the Working Standard Solution six consecutive times. The system is validated for quantitative use only if the following parameters are met:

  • Relative Standard Deviation (%RSD) of peak area 2.0%.

  • USP Tailing Factor (T) 1.5.

  • Theoretical Plates (N) 5000.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative performance data is summarized below:

Validation ParameterResult / Specification
Linearity Range 1.0 µg/mL to 150 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N > 10)
Method Precision (%RSD, n=6) 0.85%
Accuracy (Recovery at 50-150%) 98.5% – 101.2%
Robustness Stable across ±0.1 mL/min flow, ±2°C temp

References[4] Reversed-phase liquid chromatographic method development in an analytical quality by design framework. ResearchGate. URL[3] Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC International. URL[1] Cilomilast (Standard) | PDE4 Inhibitor. MedChemExpress. URL[5] In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry (ACS Publications). URL[2] An HPLC method development for the assessment of degradation products of anthraquinone dye. PubMed. URL

Sources

Application Note: Optimized NMR Sample Preparation for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7) is a highly valued chemical intermediate, most notably utilized in the synthesis of selective Phosphodiesterase 4 (PDE4) inhibitors such as Cilomilast, which are developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. Accurate structural confirmation and purity assessment of this intermediate are critical to downstream synthetic success[2].

This application note provides a self-validating, causality-driven protocol for preparing 4-(Cyclopentyloxy)-3-ethoxybenzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. By adhering to these physicochemical principles, researchers can eliminate common spectral artifacts, ensure optimal magnetic field homogeneity, and acquire publication-quality 1D and 2D NMR data.

Physicochemical Profiling & Solvent Selection

The molecular architecture of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid features a lipophilic cyclopentyloxy ring, an ethoxy group, and a polar carboxylic acid moiety. This amphiphilic nature dictates specific solvent requirements to prevent molecular aggregation.

  • Solvent Selection (The Dimerization Problem): While Chloroform-d (CDCl₃) is a standard NMR solvent[3], carboxylic acids dissolved in non-polar solvents frequently form hydrogen-bonded dimers. This dimerization causes the carboxylic acid proton (-COOH) to appear as a broad, concentration-dependent peak that can obscure other signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. DMSO is a strong hydrogen-bond acceptor that effectively disrupts these dimers, yielding a sharp, predictable, and highly deshielded -COOH resonance (typically between 11.0–13.0 ppm)[2]. Furthermore, DMSO-d₆ provides an excellent deuterium lock signal[4].

  • Internal Standardization: Tetramethylsilane (TMS) should be included at 0.0 ppm to provide a reliable zero-point reference for chemical shift (δ) calibration[3][5].

Quantitative Parameters for NMR Analysis

Optimizing sample concentration is a delicate balance. Too dilute, and the signal-to-noise (S/N) ratio suffers, requiring excessive spectrometer time; too concentrated, and the solution viscosity increases, leading to broadened lineshapes and poor shimming[4][6].

Parameter¹H NMR (Routine)¹³C NMR / 2D NMRCausality / Rationale
Sample Mass 5 – 25 mg50 – 100 mg¹³C has a low natural abundance (~1.1%) and low gyromagnetic ratio. Higher mass compensates for inherent insensitivity[4][7].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures the liquid column extends beyond the RF coil, eliminating magnetic susceptibility gradients at the air/liquid interface[7].
Fill Height 4.0 – 5.0 cm4.0 – 5.0 cmShorter heights cause severe shimming delays; taller heights induce thermal convection currents that distort peaks[6][7].
Tube Quality 5 mm Precision5 mm PrecisionEconomy tubes may have wall thickness variations that disrupt the magnetic field homogeneity[6][7].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . Each step includes an internal check to ensure the physical integrity of the sample before it ever reaches the spectrometer.

Step 1: Secondary Receptacle Dissolution
  • Weigh the appropriate mass of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (e.g., 15 mg for ¹H NMR) into a clean 2 mL glass vial[4][8].

  • Add exactly 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the vial[4][7].

  • Vortex gently until visually dissolved.

  • Causality: Attempting to dissolve solid material directly inside a narrow 5 mm NMR tube prevents adequate mixing. This creates vertical concentration gradients within the tube, which severely distort the magnetic field and make automated shimming algorithms fail[4].

Step 2: Filtration of Paramagnetic & Particulate Matter
  • Draw the dissolved sample into a glass syringe or a Pasteur pipette.

  • Pass the solution through a 0.2 µm PTFE syringe filter (or a tightly packed, pre-washed glass wool plug) directly into the 5 mm NMR tube[8].

  • Causality: Even microscopic suspended particulates (dust, undissolved solute) or trace paramagnetic metal impurities from prior synthetic steps will cause localized magnetic susceptibility gradients. This results in severe line broadening that no amount of software shimming can correct[7][8].

  • Validation Check: Hold the filled NMR tube up to a strong light source. The solution must be optically pristine. If a Tyndall effect (light scattering) is observed, colloidal particles remain, and the sample must be re-filtered.

Step 3: Tube Filling and Degassing
  • Verify the solvent height in the tube using a standard ruler. It must measure exactly between 4.0 cm and 5.0 cm[6][7].

  • Optional but Recommended: Degas the sample by gently flushing the headspace with dry Nitrogen (N₂) gas for 30 seconds, then immediately cap the tube[6].

  • Causality: Dissolved molecular oxygen (O₂) is a paramagnetic diradical. It accelerates spin-lattice (T1) relaxation times, which can broaden spectral lines and severely interfere with quantitative integration or Nuclear Overhauser Effect (NOE) experiments[6][7].

Workflow and Mechanistic Visualizations

NMR_Workflow A 1. Weigh Compound (5-25 mg) B 2. Dissolve in Secondary Vial (0.6 mL DMSO-d6) A->B C 3. Filter Solution (0.2 µm PTFE) B->C D 4. Transfer to NMR Tube (4-5 cm height) C->D E 5. Degas Sample (N2 Flush) D->E F 6. NMR Acquisition (1H / 13C) E->F

Step-by-step NMR sample preparation workflow ensuring optimal magnetic field homogeneity.

PDE4_Pathway A 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (Synthesis Intermediate) B Cilomilast (Active API) A->B Synthetic Conversion C Phosphodiesterase 4 (PDE4) Enzyme B->C Selective Inhibition D Blockade of cAMP Degradation C->D Prevents E Intracellular cAMP Accumulation D->E Leads to F Reduction of Pro-inflammatory Mediators (COPD Therapy) E->F Downstream Effect

Role of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid in the synthesis of PDE4 inhibitor Cilomilast.

System Validation & Troubleshooting

To guarantee the scientific integrity of your acquired data, evaluate the following parameters immediately upon inserting the sample into the spectrometer:

  • Lock Stability: The deuterium lock level should stabilize rapidly without fluctuating. A bouncing lock signal indicates undissolved particulates, convection currents (from too much solvent), or an improperly seated tube[7].

  • Linewidth at Half-Height ( W1/2​ ): After running the automated shimming routine (e.g., TopShim), examine the TMS peak at 0.0 ppm or the residual DMSO pentet at 2.50 ppm. The linewidth at half-height should be < 1.0 Hz . If the lines are broad or asymmetrical (exhibiting "tailing"), the magnetic field is inhomogeneous, likely due to a concentration gradient or paramagnetic contamination[4][7]. In such cases, the sample must be retrieved, re-filtered, and re-homogenized.

Sources

Application Note: Solubilization Protocol for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS 1019350-60-7) is a highly specialized, lipophilic building block predominantly utilized in the drug discovery and development of phosphodiesterase-4 (PDE4) inhibitors[1]. Compounds bearing this dialkoxyphenyl pharmacophore are critical in the synthesis of therapeutics targeting chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions[2][3].

The Solubilization Challenge: The structural anatomy of this compound presents a dual solubility challenge. The cyclopentyloxy and ethoxy moieties impart significant lipophilicity, driving the compound out of aqueous phases. Simultaneously, the carboxylic acid group forms strong, highly ordered intermolecular hydrogen-bonded dimers in the solid crystalline state.

The Causality of Solvent Selection: To achieve complete molecular dispersion, a solvent must thermodynamically overcome the lattice energy of these dimers.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These act as aggressive hydrogen-bond acceptors. By outcompeting the carboxylic acid-carboxylic acid interactions, they effectively break the dimers, making them ideal for preparing concentrated stock solutions for biological assays.

  • Halogenated/Ethereal Solvents (e.g., Dichloromethane, THF): These solvents provide superior solvation for the bulky, electron-rich cyclopentyloxy ring via dispersion forces. They are the mandatory choice for downstream synthetic chemistry (e.g., conversion to an acyl chloride) where protic or highly polar solvents would quench reactive intermediates[4].

Physicochemical Profiling & Solvent Matrix

To ensure reproducible solubilization, it is critical to align the compound's physicochemical properties with the appropriate solvent system.

Table 1: Physicochemical Properties of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

PropertyValueStructural Implication
CAS Number 1019350-60-7[1]Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₄H₁₈O₄High carbon-to-heteroatom ratio dictates lipophilicity.
Molecular Weight 250.29 g/mol Requires precise molarity calculations for assay dosing.
H-Bond Donors/Acceptors 1 / 4Prone to dimerization; requires H-bond disrupting solvents.
Predicted pKa ~4.5Remains unionized (and insoluble) in neutral aqueous buffers.

Table 2: Solvent Compatibility & Application Matrix

SolventDielectric Constant (ε)Solubilization CapacityPrimary Downstream Application
DMSO (Anhydrous) 46.7High (Up to 100 mM)In vitro cell-based assays, High-Throughput Screening (HTS).
Dichloromethane (DCM) 8.9Very High (>0.5 M)Chemical synthesis, acyl chloride formation, peptide coupling.
Tetrahydrofuran (THF) 7.5High (>0.2 M)Base-catalyzed amidations, organometallic reactions.
Aqueous Buffers (pH 7.4) 80.1Insoluble (<0.1 mM)Cannot be used as a primary solvent; requires DMSO stock dilution.

Workflow Visualization

The following decision matrix dictates the correct solvent pathway based on the intended experimental endpoint.

Workflow Start 4-(Cyclopentyloxy)-3-ethoxybenzoic acid App Determine Downstream Application Start->App Bio In Vitro Biological Assays App->Bio Synth Chemical Synthesis (Amidation) App->Synth DMSO Dissolve in Anhydrous DMSO Bio->DMSO DCM Dissolve in Anhydrous DCM/THF Synth->DCM Dilute Dilute in Aqueous Buffer DMSO->Dilute React Proceed to Activation (SOCl2/HATU) DCM->React

Decision matrix for the solubilization of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution in DMSO (For Biological Assays)

This protocol is optimized for generating sterile stock solutions for PDE4 enzymatic inhibition assays or cell-based inflammatory models.

Materials:

  • 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (Solid)

  • Anhydrous DMSO (≥99.9%, sterile-filtered)

  • Amber glass vials (to prevent UV-induced degradation)

  • Bath sonicator

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 25.03 mg of the compound using a microbalance. Transfer to a 2.0 mL amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 100 mM concentration.

  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds. The bulk of the powder should dissolve rapidly due to DMSO's disruption of the carboxylic acid dimers.

  • Thermal/Acoustic Solubilization: Place the vial in a bath sonicator at 25°C for 5 minutes to ensure the dissolution of microscopic crystal lattices.

  • Self-Validating Quality Control (The Tyndall Test): In a darkened room, shine a focused laser pointer horizontally through the vial.

    • Pass: The laser beam is invisible within the liquid, confirming a true molecular solution.

    • Fail: A visible, scattering beam (Tyndall effect) indicates undissolved colloidal particles. If observed, sonicate for an additional 5 minutes.

  • Storage: Aliquot the validated solution into single-use PCR tubes and store at -20°C. Note: DMSO freezes at 18.5°C; ensure aliquots are fully thawed and vortexed prior to serial dilution in aqueous assay buffers (maintain final DMSO concentration ≤0.1% v/v to prevent solvent-induced cytotoxicity).

Protocol B: Solubilization in Dichloromethane (DCM) for Chemical Synthesis

This protocol is designed for synthetic chemists preparing the compound for activation (e.g., via thionyl chloride or HATU) to synthesize PDE4 inhibitor analogs[2][4].

Materials:

  • 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (Solid)

  • Anhydrous Dichloromethane (DCM, <50 ppm H₂O)

  • Argon or Nitrogen gas line

  • Oven-dried round-bottom flask

Step-by-Step Methodology:

  • Atmospheric Control: Purge an oven-dried round-bottom flask with Argon for 5 minutes to displace ambient moisture.

  • Substrate Loading: Add 1.00 g (~4.0 mmol) of the compound to the flask.

  • Solubilization: Inject 10.0 mL of anhydrous DCM via syringe. Stir at 400 RPM using a magnetic stir bar at ambient temperature (20-25°C). The compound will dissolve almost instantaneously (<2 minutes) due to the high affinity of the halogenated solvent for the cyclopentyloxy ring.

  • Self-Validating Quality Control (Moisture Profiling): Because the immediate downstream step usually involves highly moisture-sensitive reagents (like SOCl₂ or oxalyl chloride to form the acyl chloride), visual clarity is not enough. Extract a 100 µL aliquot and perform a Karl Fischer titration.

    • Requirement: The water content must be <50 ppm. If >50 ppm, add activated 4Å molecular sieves to the solution and stir for 30 minutes before proceeding to the activation step.

  • Downstream Processing: The clear, anhydrous DCM solution is now ready for the dropwise addition of the activating agent and catalytic DMF[3].

References

  • NextSDS Database.4-(cyclopentyloxy)
  • Organic Process Research & Development.Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. American Chemical Society (ACS).
  • Journal of Medicinal Chemistry.Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. American Chemical Society (ACS).
  • Marine Drugs.Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. MDPI.

Sources

Application Note: 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid in Advanced API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7; MW: 250.29 g/mol ) is a highly specialized, commercially available building block utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) manufacturing (). Its primary application lies in the synthesis of next-generation anti-inflammatory agents, specifically targeting the Phosphodiesterase-4 (PDE4) enzyme family. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for incorporating this pharmacophore into novel APIs.

Mechanistic Rationale & Pharmacophore Utility

The structural architecture of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (hereafter referred to as 4-CPEB ) is deliberately designed to exploit the hydrophobic binding pockets of target enzymes.

In the context of PDE4 inhibitors, the cyclopentyloxy and ethoxy groups are critical for occupying the hydrophobic "Q pocket" of the PDE4 catalytic domain ([1]). Historically, first-generation PDE4 inhibitors (e.g., Rolipram) utilized a 3-cyclopentyloxy-4-methoxy configuration, which suffered from rapid CYP450-mediated O-demethylation, limiting their pharmacokinetic half-life.

By utilizing an ethoxy substitution , medicinal chemists employ a classic bioisosteric homologation strategy. The added steric bulk of the ethoxy group hinders metabolic degradation by liver enzymes while maintaining the necessary lipophilicity to cross cell membranes and bind the intracellular PDE4 target ([2]).

PDE4_Pathway API Novel PDE4 Inhibitor (4-CPEB-derived) PDE4 PDE4 Enzyme API->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines (TNF-α) PKA->Inflammation Suppresses

Mechanism of Action: PDE4 inhibition by 4-CPEB-derived APIs elevates cAMP, suppressing inflammation.

API Manufacturing Workflow

The most frequent synthetic application of 4-CPEB is its conversion into complex benzamides via coupling with functionalized anilines, aminopyridines, or aliphatic amines. Because API manufacturing requires strict impurity control, the choice of carboxylic acid activation is paramount.

API_Workflow Start 4-(Cyclopentyloxy)- 3-ethoxybenzoic acid (CAS: 1019350-60-7) Activation Carboxylic Acid Activation (SOCl2 or HATU/DIPEA) Start->Activation Step 1 Coupling Amidation / Cross-Coupling (Target Amine) Activation->Coupling Step 2 Purification Crystallization & Impurity Profiling Coupling->Purification Step 3 FinalAPI Purified API (>99.5% Purity) Purification->FinalAPI Step 4

Step-by-step workflow for converting 4-CPEB into a purified Active Pharmaceutical Ingredient.

Quantitative Data: Reaction Optimization

To determine the most efficient coupling strategy for 4-CPEB, various reagents were evaluated. The data below summarizes the trade-offs between yield, purity, and scalability.

Coupling ReagentBaseSolventYield (%)Purity (%)ScalabilityPrimary Use Case
HATU DIPEADMF92>98Low (Cost)Discovery / Lead Optimization
EDC / HOBt TEADCM7590MediumEarly-phase Scale-up
SOCl₂ PyridineTHF8895HighBulk Commercial Manufacturing

Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DIPEA Method)

This protocol is optimized for coupling 4-CPEB with electron-deficient or sterically hindered amines, a common requirement when synthesizing highly selective kinase or PDE inhibitors ([3]).

Causality & Design: HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and minimizes epimerization. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby preventing the degradation of the active ester ([4]).

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-CPEB (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add DIPEA (3.0 eq, 6.0 mmol) dropwise at 0 °C. Causality: Cooling prevents exothermic degradation. DIPEA deprotonates the acid, forming the carboxylate anion necessary for HATU attack.

  • Activation: Add HATU (1.2 eq, 2.4 mmol) in a single portion. Stir for 15 minutes at room temperature.

    • Self-Validation (IPC 1): Remove a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The presence of the methyl ester intermediate (m/z 265.1) confirms successful activation. Do not proceed until unreacted 4-CPEB is <2%.

  • Coupling: Add the target amine (1.1 eq, 2.2 mmol) dissolved in 2 mL DMF dropwise. Stir for 4–6 hours at room temperature.

    • Self-Validation (IPC 2): Monitor the disappearance of the active ester via HPLC (UV at 254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Process-Scale Acid Chloride Generation (SOCl₂)

For multi-kilogram API manufacturing, HATU is economically unviable. This protocol utilizes Thionyl Chloride (SOCl₂) for robust, scalable activation.

Causality & Design: A catalytic amount of DMF is added to the SOCl₂. This generates the Vilsmeier-Haack reagent in situ, which reacts with 4-CPEB much faster than SOCl₂ alone. The byproducts (SO₂ and HCl) are gaseous and easily scrubbed from the reactor, leaving no non-volatile impurities.

Step-by-Step Procedure:

  • Activation: Suspend 4-CPEB (1.0 eq, 100 mmol) in anhydrous Toluene (200 mL). Add catalytic DMF (0.05 eq).

  • Chlorination: Slowly add SOCl₂ (1.5 eq, 150 mmol) over 30 minutes at 60 °C. Stir for 2 hours until gas evolution ceases and the solution becomes homogeneous.

    • Self-Validation (IPC): Quench an aliquot in dry methanol containing pyridine. GC-MS analysis should show >99% conversion to the methyl ester, indicating complete acid chloride formation.

  • Concentration: Remove excess SOCl₂ and Toluene by vacuum distillation to yield the crude 4-(cyclopentyloxy)-3-ethoxybenzoyl chloride.

  • Coupling: Dissolve the crude acid chloride in THF (100 mL) and add dropwise to a pre-cooled (0 °C) solution of the target amine (1.0 eq) and Pyridine (2.0 eq) in THF. Stir for 2 hours, then precipitate the final API by adding water.

Analytical Validation & Quality Control

To ensure the integrity of 4-CPEB before initiating multi-step API synthesis, the raw material must pass rigorous QC specifications.

ParameterSpecification LimitAnalytical MethodCausality for Specification
Appearance White to off-white powderVisual InspectionDiscoloration indicates oxidative degradation of the ether linkages.
Purity ≥ 98.0%HPLC (UV at 254 nm)Prevents propagation of side-products during amidation.
Moisture Content ≤ 0.5%Karl Fischer TitrationWater hydrolyzes HATU and acid chlorides, killing reaction yields.
Mass Confirmation 249.29 ± 0.5 Da[M-H]⁻ESI-LC-MS (Negative Ion)Confirms exact molecular identity prior to batch commitment.

References

  • Selective Phosphodiesterase 4B Inhibitors: A Review. National Institutes of Health (PMC). Available at:[Link]

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science - Current Chemistry Letters. Available at:[Link]

Sources

Advanced Crystallization and Purification Protocols for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7) is a highly valued intermediate in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and related active pharmaceutical ingredients (APIs)[1][2]. The synthesis of this compound typically involves the alkylation of 3-ethoxy-4-hydroxybenzoic acid with cyclopentyl bromide. Consequently, the crude product is often contaminated with unreacted alkylating agents, neutral lipophilic byproducts (e.g., ethers), and structurally similar regioisomers.

Standard single-solvent recrystallization is often insufficient to achieve the >99.5% purity required for API downstream processing. To solve this, we employ a dual-stage purification strategy : a reactive (pH-shift) crystallization to chemically filter out neutral organic impurities, followed by a precision cooling crystallization to reject structurally similar acidic impurities and optimize the crystal habit.

Physicochemical Causality (The "Why" Behind the Method)

Designing a self-validating purification system requires exploiting the specific physicochemical properties of the target molecule:

  • Reactive (pH-Shift) Crystallization: The carboxylic acid moiety has a pKa of approximately 4.4. At pH > 9.0, the molecule is fully deprotonated into a highly water-soluble sodium salt. This allows neutral, lipophilic impurities to be quantitatively removed via Liquid-Liquid Extraction (LLE) using an organic solvent like Methyl tert-butyl ether (MTBE). Subsequent acidification with HCl reprotonates the carboxylate, drastically reducing its aqueous solubility and inducing rapid supersaturation[3].

  • Cooling Crystallization: Reactive crystallization often produces rapid, uncontrolled nucleation, leading to fine, agglomerated crystals that can trap mother liquor and impurities[4]. A secondary cooling crystallization in a binary solvent system (Ethanol/Water) dissolves these agglomerates. By carefully controlling the cooling rate within the Metastable Zone Width (MSZW), we suppress primary nucleation (crashing out) and promote thermodynamic crystal growth[5].

Quantitative Data: Solubility and Impurity Rejection

Table 1: Solubility Profile of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Application in Process
Water (pH 2.0)20< 0.1Antisolvent / Precipitation medium
Water (pH 10.0)20> 250.0Reactive dissolution medium
MTBE20~ 45.0Extraction of neutral impurities
Ethanol (Absolute)75> 180.0Primary crystallization solvent
Ethanol (Absolute)5~ 12.0Mother liquor at isolation

Table 2: Impurity Rejection Matrix across the Dual-Stage Process

Impurity ClassExampleStage 1 Removal (pH-Shift)Stage 2 Removal (Cooling)Overall Rejection
Unreacted Alkyl HalidesCyclopentyl bromideHigh (via MTBE LLE)Low> 99.9%
Neutral Organics4-Cyclopentyloxy-3-ethoxybenzaldehydeHigh (via MTBE LLE)Moderate> 99.5%
Acidic Regioisomers3-Cyclopentyloxy-4-ethoxybenzoic acidLow (Co-precipitates)High (Remains in EtOH)> 98.0%

Purification Workflow Visualization

PurificationWorkflow Crude Crude 4-(Cyclopentyloxy) -3-ethoxybenzoic acid Base Dissolution in 1M NaOH (pH > 9.0) Crude->Base LLE LLE with MTBE (Extract Neutral Impurities) Base->LLE Acidify Acidification with 2M HCl (pH < 3.0) LLE->Acidify Aqueous Phase Filter1 Vacuum Filtration (Intermediate Isolation) Acidify->Filter1 Precipitate DissolveEtOH Dissolution in Hot EtOH (75°C) Filter1->DissolveEtOH Cooling Controlled Cooling Ramp (0.5°C/min to 5°C) DissolveEtOH->Cooling Pure Pure API Intermediate (>99.8% HPLC Purity) Cooling->Pure Final Filtration & Drying

Process flow diagram of the dual-stage pH-shift and cooling crystallization purification workflow.

Step-by-Step Experimental Protocols

Protocol A: Reactive (pH-Shift) Crystallization

This protocol isolates the acidic fraction of the crude mixture, discarding neutral and basic impurities.

  • Alkaline Dissolution: Suspend 100 g of crude 4-(Cyclopentyloxy)-3-ethoxybenzoic acid in 500 mL of deionized water. Slowly add 1M NaOH under vigorous stirring until the pH reaches 9.5 – 10.0.

    • Expert Insight: Do not exceed pH 11, as highly caustic conditions can risk hydrolysis of the ethoxy ether linkage over prolonged exposure.

  • Liquid-Liquid Extraction (LLE): Transfer the aqueous solution to a separatory funnel. Add 250 mL of MTBE. Agitate gently and vent. Allow the phases to separate.

    • Causality: MTBE is chosen over Ethyl Acetate because it is less prone to emulsion formation with amphiphilic benzoate salts and has negligible solubility in water.

  • Phase Separation: Drain the lower aqueous layer (containing the sodium benzoate salt) into a clean reaction vessel. Discard the upper MTBE layer (containing neutral impurities). Repeat the MTBE wash once more for optimal purity.

  • Acidification & Nucleation: Equip the vessel with an overhead stirrer. Dropwise, add 2M HCl to the aqueous phase until the pH reaches 2.0 – 2.5[3].

    • Expert Insight: The addition rate of HCl must be strictly controlled (e.g., 5 mL/min). Rapid dumping of acid creates massive local supersaturation, causing the compound to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities in an amorphous matrix[4].

  • Intermediate Isolation: Stir the resulting white slurry for 1 hour at 20°C to ensure complete desupersaturation. Isolate the solid via vacuum filtration and wash with 100 mL of cold deionized water to remove residual NaCl.

Protocol B: Controlled Cooling Crystallization

This protocol heals the crystal lattice and removes structurally similar acidic impurities.

  • Dissolution: Transfer the damp, intermediate filter cake to a jacketed crystallizer. Add Absolute Ethanol at a ratio of 5 mL per gram of expected yield. Heat the suspension to 75°C until a completely clear solution is achieved[5].

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove any insoluble particulate matter or dust.

  • Controlled Cooling Ramp: Program the jacketed reactor to cool from 75°C to 5°C at a linear ramp rate of 0.5°C/min .

    • Causality: A slow cooling rate ensures the system remains within the metastable zone. If cooled too quickly (e.g., >2°C/min), the system crosses the labile boundary, resulting in spontaneous primary nucleation. Slow cooling forces the dissolved molecules to integrate into existing crystal faces (surface integration growth), yielding larger, high-purity crystals that are vastly easier to filter.

  • Aging and Isolation: Once the system reaches 5°C, age the slurry for 2 hours. Isolate the purified crystals via vacuum filtration.

  • Washing and Drying: Wash the filter cake with 50 mL of pre-chilled (0°C) Ethanol. Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours to constant weight.

Sources

using 4-(Cyclopentyloxy)-3-ethoxybenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid as a High-Value Intermediate in PDE4 Inhibitor Drug Discovery

Introduction & Rationale

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7) is a highly specialized dialkoxybenzoic acid derivative utilized as a core building block in medicinal chemistry. It is primarily employed in the synthesis of novel Phosphodiesterase-4 (PDE4) inhibitors—a class of therapeutics targeted at chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and other severe inflammatory conditions 1.

While classical first-generation PDE4 inhibitors (such as Rolipram) utilize a 3-cyclopentyloxy-4-methoxybenzoic acid scaffold, this specific regioisomer—featuring a 4-cyclopentyloxy and 3-ethoxy substitution—provides unique steric and electronic properties designed to probe the structural boundaries of the PDE4 binding pocket 2.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The efficacy of PDE4 inhibitors relies heavily on their ability to mimic cyclic adenosine monophosphate (cAMP) and bind to the catalytic active site of the PDE4 enzyme. Crystallographic studies reveal this site is divided into a metal-binding pocket (M pocket), a solvent-filled pocket (S pocket), and two highly conserved hydrophobic pockets (Q1 and Q2) [[1]](), [[3]]().

  • The 4-Cyclopentyloxy Group (Q2 Pocket Targeting): The bulky cyclopentyl ether at the para position is highly lipophilic and is designed to anchor the molecule deep within the larger Q2 hydrophobic pocket 1. This interaction is critical for high-affinity binding and is a conserved feature across many successful PDE4 inhibitors.

  • The 3-Ethoxy Group (Q1 Pocket & Selectivity): Replacing the traditional methoxy group with a bulkier ethoxy group at the meta position alters the molecule's interaction with the smaller Q1 pocket 4. Causality dictates that this increased steric bulk restricts the molecule from binding tightly to the high-affinity "rolipram binding site," an accessory conformation of PDE4 that is historically associated with severe dose-limiting side effects, such as emesis and nausea 4, 1. Consequently, incorporating the 3-ethoxy moiety improves the therapeutic window of the resulting active pharmaceutical ingredients (APIs).

Synthetic Workflows & Protocols

To utilize 4-(cyclopentyloxy)-3-ethoxybenzoic acid effectively, researchers must convert the stable carboxylic acid into reactive intermediates. Below are two self-validating protocols for generating downstream API analogs.

Protocol A: Synthesis of Diaryl Amides via Acid Chloride Activation

Objective: Couple the intermediate with an electron-deficient amine (e.g., 4-amino-3,5-dichloropyridine) to form a Roflumilast-like analog. Causality Insight: Electron-deficient and sterically hindered amines are exceptionally poor nucleophiles. Standard peptide coupling reagents (like HATU or EDC) fail to provide sufficient electrophilic activation. Therefore, the benzoic acid must be converted to a highly reactive acid chloride using thionyl chloride (SOCl₂).

  • Activation: Suspend 4-(cyclopentyloxy)-3-ethoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add SOCl₂ (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Reflux: Heat the mixture to reflux (40°C) for 3 hours under an inert argon atmosphere. The Vilsmeier-Haack intermediate, generated in situ from DMF and thionyl chloride, acts as the active chlorinating species, ensuring complete conversion to the acid chloride.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl.

  • Coupling: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 15 mL). In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.1 eq) in THF and deprotonate using Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0°C for 30 minutes.

  • Addition & Workup: Dropwise add the acid chloride solution to the amine solution at 0°C. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce the carboxylic acid to 4-(cyclopentyloxy)-3-ethoxybenzyl alcohol for subsequent Horner-Wadsworth-Emmons olefination or reductive amination. Causality Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) risk cleaving the sensitive ether linkages. Borane-THF (BH₃·THF) is chosen because, unlike nucleophilic hydrides, it acts as an electrophilic reducing agent. It rapidly forms a trialkylborate intermediate with the electron-rich carboxylic acid while leaving the ether moieties completely intact.

  • Preparation: Dissolve the benzoic acid (1.0 eq, 5 mmol) in anhydrous THF (10 mL) and cool to 0°C under argon.

  • Addition: Slowly add BH₃·THF (1.0 M in THF, 2.0 eq) dropwise to control the exothermic evolution of hydrogen gas.

  • Reaction: Warm to room temperature and stir for 12 hours to ensure complete reduction.

  • Quench: Carefully quench with methanol (5 mL) at 0°C until gas evolution ceases. Concentrate under vacuum and purify via silica gel chromatography to yield the primary alcohol.

Quantitative Data Presentation

The choice of coupling strategy drastically impacts the yield when utilizing this intermediate with hindered, electron-deficient amines.

Table 1: Optimization of Amidation Strategies for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Activation MethodReagentsBaseYield (%)Purity (HPLC)Mechanistic Observation
Acid Chloride SOCl₂, DMF (cat.)NaH85%>98%Optimal electrophilicity; easily overcomes the steric hindrance of 3,5-dichloro groups.
Uronium Salt HATUDIPEA15%45%Poor nucleophilic attack due to amine electron deficiency; high byproduct formation.
Carbodiimide EDC, HOBtEt₃N<5%N/AFails completely; the activated intermediate hydrolyzes before coupling can occur.

Systems Biology & Pathway Visualization

The ultimate goal of synthesizing analogs from 4-(cyclopentyloxy)-3-ethoxybenzoic acid is to modulate the cAMP signaling pathway. The diagram below illustrates the biological cascade initiated by these synthesized PDE4 inhibitors.

PDE4_Signaling Analog PDE4 Inhibitor Analog (from 4-CP-3-EBA) PDE4 PDE4 Enzyme (Active) Analog->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines (TNF-α ↓) PKA->Inflammation Suppresses

Mechanism of action for synthesized PDE4 inhibitors, leading to the suppression of inflammation.

Sources

Troubleshooting & Optimization

how to improve synthesis yield of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Yield Optimization & Troubleshooting for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Welcome to the Advanced Synthesis Support Portal. 4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a critical API intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors, such as Cilomilast[1]. While the theoretical synthetic routes are well-documented, bench-level execution often suffers from poor yields due to competing elimination reactions, over-oxidation, and biphasic mass-transfer limitations.

As a Senior Application Scientist, I have compiled this diagnostic guide to move your chemistry from theoretical pathways to field-proven, high-yielding protocols.

I. Synthetic Workflow Visualization

To optimize your yield, you must first select the correct synthetic trajectory. The two most viable pathways are the Aldehyde Route and the Ester Route .

Workflow SM1 Aldehyde Route 3-Ethoxy-4-hydroxybenzaldehyde Alk1 Finkelstein-Assisted Alkylation (Cyclopentyl bromide, KI, K2CO3, DMF) SM1->Alk1 SM2 Ester Route Ethyl 3-ethoxy-4-hydroxybenzoate Alk2 Finkelstein-Assisted Alkylation (Cyclopentyl bromide, KI, K2CO3, DMF) SM2->Alk2 Int1 Intermediate: 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde Alk1->Int1 Int2 Intermediate: Ethyl 4-(Cyclopentyloxy)-3-ethoxybenzoate Alk2->Int2 Ox Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH/H2O) Int1->Ox Hyd Homogeneous Saponification (LiOH, THF/MeOH/H2O) Int2->Hyd Prod Target API Intermediate: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid Ox->Prod Hyd->Prod

Fig 1: Divergent synthetic workflows for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

II. Diagnostic FAQs & Troubleshooting

Q1: My alkylation yield is stuck below 40%, and I smell a strong, gasoline-like odor during the reaction. What is happening? Cause: You are experiencing competitive E2 elimination. Cyclopentyl bromide is a secondary alkyl halide. When subjected to basic conditions (like K₂CO₃) at elevated temperatures (e.g., >80 °C), the base abstracts a beta-proton rather than attacking the electrophilic carbon[2]. The "gasoline" odor is cyclopentene gas escaping your condenser. Unoptimized reactions of this type often yield as low as 35%[3]. Solution: Lower your reaction temperature to 60–65 °C and introduce a catalytic amount of Potassium Iodide (KI) (0.1 eq). This initiates a Finkelstein reaction, converting cyclopentyl bromide to cyclopentyl iodide in situ. Iodide is a vastly superior leaving group, accelerating the desired Sₙ2 pathway so significantly that it outcompetes the E2 elimination.

Q2: I am using the free acid (3-ethoxy-4-hydroxybenzoic acid) directly for alkylation to save a step. Why am I getting a complex mixture? Cause: The carboxylic acid proton is highly acidic (pKa ~4.5) compared to the phenolic proton (pKa ~9.0). Your base deprotonates the carboxylic acid first. If you proceed with alkylation, you trigger competitive O-alkylation at the phenol and esterification at the carboxylate, yielding cyclopentyl 4-(cyclopentyloxy)-3-ethoxybenzoate. Solution: Never alkylate the unprotected acid unless you intend to do a global alkylation followed by saponification. Always start with a protected carboxylate (ethyl ester) or the aldehyde precursor[1].

Q3: During the oxidation of 4-(cyclopentyloxy)-3-ethoxybenzaldehyde, my yields are inconsistent and I see degradation. I am using KMnO₄. Cause: Potassium permanganate is a harsh, unselective oxidant. It is prone to causing benzylic oxidation or oxidative cleavage of your newly installed ether linkages. Solution: Switch to the Pinnick Oxidation . Using sodium chlorite (NaClO₂) with a phosphate buffer and a hypochlorite scavenger (like 2-methyl-2-butene) provides exceptionally mild conditions. It selectively oxidizes aldehydes to carboxylic acids without touching ether linkages or the aromatic ring.

Q4: My saponification of ethyl 4-(cyclopentyloxy)-3-ethoxybenzoate is incredibly slow. How can I speed it up without degrading the product? Cause: The starting ester is highly lipophilic due to the bulky cyclopentyl group. In standard aqueous NaOH, it forms a biphasic mixture where mass transfer severely limits the reaction rate. Solution: Transition to a ternary homogeneous solvent system: THF/MeOH/H₂O (typically 3:1:1). Lithium hydroxide (LiOH·H₂O) is preferred over NaOH here due to its superior solubility profile in organic-rich mixtures.

III. Quantitative Data Summary

The following table summarizes the causality between reaction conditions and isolated yields during the critical alkylation step.

Table 1: Optimization of Alkylation Conditions (Aldehyde + Cyclopentyl Bromide)

BaseSolventAdditiveTemp (°C)Result / Isolated YieldMechanistic Observation
K₂CO₃ (1.5 eq)AcetoneNone56 (Reflux)45%Slow Sₙ2 kinetics; incomplete conversion.
NaOH (1.5 eq)H₂O/EtOHNone8030%Heavy E2 elimination; rapid cyclopentene gas evolution.
K₂CO₃ (1.5 eq)DMFNone8065%Moderate elimination; standard baseline yield[2].
Cs₂CO₃ (1.5 eq)DMSONone6088%Fast Sₙ2; highly efficient but utilizes expensive base[4].
K₂CO₃ (1.5 eq) DMF KI (0.1 eq) 65 >92% Optimal Finkelstein-assisted Sₙ2; minimal E2 elimination.
IV. Self-Validating Experimental Protocols
Protocol A: Finkelstein-Assisted Alkylation

Objective: Synthesize 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde.

  • Setup: Charge a clean, dry round-bottom flask with 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise via syringe.

  • Heating: Heat the mixture to 65 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, quench with ice-water, and extract with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Validation Checkpoint: During the LiCl wash, the aqueous and organic layers must separate cleanly within 2 minutes. A persistent emulsion indicates residual DMF; perform an additional wash to ensure purity.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale oil.

Protocol B: Pinnick Oxidation

Objective: Convert the aldehyde intermediate to 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

  • Solvent Prep: Dissolve 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (1.0 eq) in a mixture of t-BuOH and THF (4:1 ratio, 10 mL/mmol).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq) to act as a hypochlorous acid scavenger, preventing aromatic chlorination.

  • Oxidant Prep: In a separate flask, dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water (2 mL/mmol).

  • Reaction: Add the aqueous oxidant solution dropwise to the organic solution at 0 °C. Warm to room temperature and stir vigorously for 4 hours.

  • Isolation: Concentrate the mixture to remove volatile organics. Dilute the remaining aqueous phase with water and acidify to pH 2.0 using 1M HCl.

    • Validation Checkpoint: The reaction is successful if acidification triggers the immediate formation of a dense, white precipitate. This phase change confirms the conversion of the liquid aldehyde to the solid carboxylic acid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol C: Homogeneous Saponification (For Ester Route Users)

Objective: Hydrolyze ethyl 4-(cyclopentyloxy)-3-ethoxybenzoate.

  • Dissolution: Dissolve the ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL/mmol).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at room temperature for 6 hours.

    • Validation Checkpoint: The reaction mixture must remain entirely transparent (homogeneous). If cloudiness appears, add 1-2 mL of THF to restore homogeneity and maintain mass transfer.

  • Workup: Evaporate the THF/MeOH under reduced pressure. Extract the basic aqueous layer once with diethyl ether to remove unreacted starting material.

  • Precipitation: Acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the pure 4-(cyclopentyloxy)-3-ethoxybenzoic acid. Filter and dry.

V. References
  • Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PMC - National Institutes of Health. 2

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. PMC - National Institutes of Health. 3

  • Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-(Cyclopentyloxy)-3-ethoxybenzoic acid . As a highly lipophilic intermediate (often associated with PDE4 inhibitor development), this compound presents significant challenges in aqueous media.

This guide synthesizes physicochemical causality with field-proven methodologies to help you overcome precipitation, poor bioavailability, and assay artifacts.

Physicochemical Profiling: The Root Cause of Insolubility

To solve solubility issues, we must first understand the molecule's physical chemistry. 4-(Cyclopentyloxy)-3-ethoxybenzoic acid possesses two distinct structural domains that dictate its behavior in water:

  • The Hydrophobic Bulk: The cyclopentyloxy and ethoxy substituents attached to the benzene ring create a large, highly lipophilic surface area (LogP ≈ 3.5–4.5). This drives a high crystal lattice energy, making it thermodynamically unfavorable to break the solid state in water [1].

  • The Ionizable Headgroup: The carboxylic acid moiety has a pKa of approximately 4.5. In the acidic environment of the stomach (pH 1.2), the molecule is fully unionized and practically insoluble. At physiological pH (7.4), it ionizes to a carboxylate salt, which improves solubility but introduces the risk of forming insoluble complexes with divalent cations (Ca²⁺, Mg²⁺) present in assay media.

Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) for a biochemical assay, and the solution immediately turned "milky." What happened, and can I just spin it down?

A1: You are observing the classic "DMSO Crash-Out" phenomenon [1]. When you pipette a supersaturated DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic drug molecules are suddenly stranded in a highly unfavorable aqueous environment. To minimize water contact, they rapidly aggregate into colloidal particles, scattering light (the "milky" appearance).

Do not just spin it down. Centrifugation will remove the solid aggregates, but the remaining supernatant will be at an unknown, highly variable concentration, leading to false negatives in your assay. Instead, use the "Parachute Method" (see Protocol A).

Q2: I adjusted the pH to 8.0 to form the sodium salt, but the compound still precipitates when added to my cell culture media (DMEM with 10% FBS). Why?

A2: While raising the pH above the compound's pKa ensures the carboxylic acid is ionized, cell culture media like DMEM are rich in divalent cations (Calcium and Magnesium). These cations act as bridges, binding to the negatively charged carboxylate groups of multiple drug molecules, forming highly insoluble lipophilic salts. To prevent this, you must either pre-complex the drug with albumin (BSA) or use a non-ionic surfactant to shield the hydrophobic bulk.

Q3: How can I formulate this compound for in vivo oral dosing (PK studies) without using toxic levels of organic solvents?

A3: The gold standard for lipophilic aromatic carboxylic acids is Inclusion Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The β-cyclodextrin molecule forms a truncated cone with a hydrophobic interior cavity (6.0–6.5 Å in diameter). This cavity perfectly accommodates the substituted benzene ring of your compound. The lipophilic tail enters the cavity, while the polar carboxylic acid remains exposed to the bulk water, resulting in a massive increase in apparent aqueous solubility without the toxicity of co-solvents [3].

Standardized Solubilization Protocols

Protocol A: The "Parachute" Method for In Vitro Assays

Use this method to prevent the DMSO crash when preparing assay buffers.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Surfactant Priming: In a separate tube, prepare your target assay buffer containing 0.1% Tween-80 (or 0.1% BSA). This acts as the "parachute" to catch the hydrophobic molecules.

  • Subsurface Addition: Place the buffer on a vortex mixer at medium speed. Using a micropipette, submerge the tip below the surface of the vortexing buffer and slowly inject the DMSO stock. (Surface addition creates a high local concentration that triggers instant nucleation).

  • Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via HPLC-UV (~254 nm) to confirm the calculated molarity matches the actual dissolved concentration.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Use this method to achieve high-concentration aqueous solutions for oral gavage (PO) or intravenous (IV) injection.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water.

  • Drug Addition: Add 4-(Cyclopentyloxy)-3-ethoxybenzoic acid powder in excess (e.g., 20 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM for 24–48 hours at room temperature. The long duration is critical to reach thermodynamic equilibrium for the non-covalent inclusion process [2].

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: To confirm true molecular inclusion (and not just a physical suspension), lyophilize a small aliquot of the filtrate. Run the resulting powder through Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting endotherm confirms successful encapsulation inside the cyclodextrin cavity [3].

Quantitative Solubility Data

The following table summarizes the expected solubility enhancements across different formulation vehicles, allowing for rapid decision-making based on your experimental needs.

Formulation VehicleApparent Solubility (mg/mL)Application SuitabilityMechanism of Solubilization
Water (pH 1.2) < 0.01UnsuitableFully unionized; high crystal energy
PBS (pH 7.4) ~0.05Low (In vitro only)Ionization (Carboxylate salt)
1% DMSO + 0.1% Tween-80 in PBS ~0.50Excellent (In vitro assays)Micellar encapsulation / Parachuting
10% DMSO / 40% PEG400 / 50% Saline > 5.00Good (In vivo IV)Co-solvent polarity reduction
20% HP-β-CD (w/v) in Water > 15.00 Excellent (In vivo PO/IV) Host-Guest Inclusion Complexation

Mechanistic Workflows & Visualizations

Solubilization Strategy Decision Tree

Use the following logical workflow to determine the correct formulation approach based on your specific experimental phase.

SolStrategy Start Determine Assay Phase InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Studies (PK / PD / Efficacy) Start->InVivo Crash Risk: DMSO Crash-Out InVitro->Crash Route Determine Route of Admin InVivo->Route Para Solution: Surfactant 'Parachute' (Tween-80 + Subsurface Addition) Crash->Para IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol Cosolvent System (10% DMSO / 40% PEG400 / 50% Saline) IV->IV_Sol PO_Sol Inclusion Complexation (20% HP-β-CD in Water) PO->PO_Sol

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental phase.

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates the thermodynamic process by which HP-β-CD encapsulates the lipophilic domains of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

CD_Mech Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Non-covalent Binding

Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • ResearchGate (MDPI). "Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method." Processes. [Link]

Technical Support Center: RP-HPLC Mobile Phase Optimization for 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-(Cyclopentyloxy)-3-ethoxybenzoic acid —a critical, ionizable intermediate in the synthesis of PDE4 inhibitors like Apremilast and Cilomilast.

Rather than providing a generic method, this guide explores the causality behind mobile phase behavior, empowering you to troubleshoot proactively and build robust, self-validating analytical methods.

Part 1: Mechanistic Grounding (The "Why")

Before troubleshooting, we must understand the molecule's physical chemistry. 4-(Cyclopentyloxy)-3-ethoxybenzoic acid possesses a carboxylic acid functional group attached to an electron-donating aromatic ring. Its estimated pKa is approximately 4.0–4.5.

In reversed-phase HPLC (RP-HPLC), analyzing an ionizable compound near its pKa results in a dual-state existence: a mixture of protonated (hydrophobic) and deprotonated (hydrophilic) molecules. This causes split peaks, severe tailing, and irreproducible retention times. Therefore, the mobile phase pH must be strictly controlled to at least 1.5–2.0 units below the pKa (i.e., pH 2.0–2.5) to ensure the molecule remains fully unionized.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I fix this? Expert Answer: Peak tailing for this compound is almost always driven by secondary interactions. When the mobile phase pH is insufficiently acidic (e.g., pH > 3.5), a fraction of the benzoic acid ionizes. These anions interact strongly with residual metal impurities or unreacted, positively charged silanol groups on the silica support of the column. Solution: Lower the pH of your aqueous mobile phase. Switch from plain water to a highly acidic buffered system. Established pharmaceutical methods for related intermediates utilize1[1] to suppress ionization. Additionally, ensure you are using a highly end-capped C18 column to physically shield residual silanols.

Q2: My retention times are shifting progressively with each injection. What is causing this drift? Expert Answer: Retention time drift for carboxylic acids indicates poor buffering capacity. If you are using a simple volatile acid additive (like 0.1% Formic acid) instead of a true buffer, the local pH at the column head can fluctuate upon sample injection—especially if the sample diluent is unbuffered. This alters the ionization state dynamically during the run. Solution: Implement a true buffer system with a pKa close to your target pH. A2[2] provides robust buffering capacity against sample diluent variations, locking the retention time in place.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? Expert Answer: Both are viable, but they offer different selectivities based on their solvation properties. ACN provides lower system backpressure and generally sharper peaks due to faster mass transfer kinetics. However, if you are struggling to resolve 4-(Cyclopentyloxy)-3-ethoxybenzoic acid from closely related impurities (e.g., des-ethyl or des-cyclopentyl degradation products), Methanol often provides superior selectivity due to its hydrogen-bonding capabilities. Alternative stability-indicating methods have successfully employed 3[3] for optimal resolution.

Part 3: Quantitative Data Summaries

To aid in your method development, the following table summarizes the quantitative impacts of various mobile phase additives on the chromatography of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Aqueous Additive / BufferTypical ConcentrationResulting pHBuffer CapacityEst. Peak AsymmetryApplication Recommendation
Formic Acid 0.1% v/v~2.7Low1.3 - 1.6Good for LC-MS; prone to RT drift.
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Moderate0.9 - 1.2Excellent peak shape; acts as ion-pairer.
Orthophosphoric Acid (OPA) 0.1 - 0.2% v/v~2.1Moderate1.0 - 1.2Standard for UV analysis; non-volatile.
Potassium Phosphate 10 - 20 mM2.5 - 3.2High0.9 - 1.1Best for long-term RT stability; strictly UV.

Part 4: Self-Validating Experimental Protocol

A reliable protocol must prove its own efficacy. The following step-by-step methodology for preparing a pH 2.5 Phosphate/ACN mobile phase includes a built-in System Suitability Test (SST) to validate the thermodynamic stability of the system before sample analysis begins.

Step 1: Aqueous Buffer Preparation
  • Weigh exactly 1.36 g of Potassium dihydrogen orthophosphate ( KH2​PO4​ ) to yield a 10 mM solution in 1000 mL of HPLC-grade water.

  • Measure the initial pH (typically 4.2 - 4.5).

  • Titrate dropwise with dilute Orthophosphoric acid (OPA) until the pH reaches exactly 2.5 ± 0.05 . Causality Check: This precise pH ensures the buffer is operating near the pKa of phosphoric acid (pKa1 = 2.15), maximizing its buffering capacity while keeping the target molecule fully protonated.

Step 2: Organic Modifier & Blending
  • Measure HPLC-grade Acetonitrile (e.g., 600 mL for a 40:60 Aqueous:Organic ratio[2]).

  • Combine the aqueous buffer and acetonitrile.

  • Filter the mixture through a 0.45 µm nylon membrane and sonicate for 15 minutes to degas.

Step 3: System Suitability Testing (Self-Validation)

Before injecting real samples, inject a 10 µg/mL standard solution of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid five consecutive times. The system is only validated if it meets the following criteria:

  • Retention Time %RSD ≤ 1.0% : Validates that the buffer capacity is successfully resisting local pH changes.

  • Peak Asymmetry (Tailing Factor) 0.9 – 1.5 : Validates complete protonation and effective shielding of column silanols.

  • Theoretical Plates (N) > 2000 : Validates column efficiency and proper mass transfer.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for optimizing the mobile phase of acidic, ionizable compounds.

MobilePhaseOptimization Start Start: 4-(Cyclopentyloxy)- 3-ethoxybenzoic acid Assess Assess Molecule: pKa ~ 4.5, Hydrophobic Start->Assess Buffer Select Aqueous Phase: pH 2.0 - 2.5 Buffer Assess->Buffer Organic Select Organic Modifier: Acetonitrile (ACN) Buffer->Organic Run Run Isocratic/Gradient (e.g., 40:60 Buffer:ACN) Organic->Run Evaluate Evaluate Chromatogram (System Suitability) Run->Evaluate Tailing Issue: Peak Tailing (Asymmetry > 1.5) Evaluate->Tailing Drift Issue: RT Drift (RSD > 1.0%) Evaluate->Drift Success Method Validated (Robust & Precise) Evaluate->Success Optimal Metrics FixTailing Action: Add 0.2% OPA or Use End-capped C18 Tailing->FixTailing FixTailing->Run FixDrift Action: Increase Buffer Capacity (10mM PO4) Drift->FixDrift FixDrift->Run

Fig 1: Logical troubleshooting workflow for optimizing acidic mobile phases in RP-HPLC.

References

  • Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast, Journal of Drug Delivery and Therapeutics (jddtonline.info).2

  • Journal of Drug Delivery and Therapeutics - Semantic Scholar, semanticscholar.org. 4

  • Method Development and Validation for Apremilast by RP-HPLC, International Journal of Advances in Engineering and Management (ijaem.net). 5

  • Development And Validation Of Rp-Hplc Method For Estimation Of Apremilast In Bulk And Pharmaceutical Dosage Form, Journal of Neonatal Surgery (jneonatalsurg.com). 1

  • A new Stability indicating RP-HPLC method for the determination of Apremilast, Research Journal of Pharmacy and Technology (rjptonline.org). 3

Sources

Technical Support Center: Reducing Byproduct Formation in 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid . This compound is a critical pharmaceutical intermediate, most notably utilized in the synthesis of PDE4 inhibitors such as Cilomilast, which are developed for respiratory disorders like Chronic Obstructive Pulmonary Disease (COPD)[1],[2].

Synthesizing this intermediate typically involves a two-step workflow: the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde followed by a Pinnick oxidation. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, specifically byproduct formation, and to establish self-validating, high-yield protocols.

SyntheticRoute SM 3-Ethoxy-4-hydroxy- benzaldehyde Int 4-(Cyclopentyloxy)-3- ethoxybenzaldehyde SM->Int Cyclopentyl Bromide K2CO3, KI, DMF 70°C (SN2) Prod 4-(Cyclopentyloxy)-3- ethoxybenzoic acid Int->Prod NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O (Pinnick)

Two-step synthetic workflow for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Part 1: Troubleshooting the Alkylation Step (O-Cyclopentylation)

Q: I am experiencing low yields and noticing a strong, petroleum-like odor during the alkylation step. What is happening? A: You are observing the E2 elimination of your alkylating agent. Cyclopentyl bromide is a secondary alkyl halide. When exposed to strong bases (like NaOH or NaH) or excessively high temperatures, the base abstracts a β-hydrogen from the cyclopentyl ring instead of attacking the electrophilic carbon. This competing E2 pathway forms cyclopentene (a highly volatile, petroleum-smelling gas) and reduces your effective reagent concentration, stalling the SN2 O-alkylation.

  • The Fix: Switch to a milder base like Potassium Carbonate ( K2​CO3​ ) and add a catalytic amount of Potassium Iodide (KI). The KI drives an in situ Finkelstein reaction, converting cyclopentyl bromide into cyclopentyl iodide. Iodide is a superior leaving group, which significantly lowers the activation energy for the desired SN2 pathway. This allows you to run the reaction at a lower temperature (70 °C), kinetically favoring substitution over elimination.

Q: How can I ensure regioselective O-alkylation over C-alkylation on the aromatic ring? A: The phenolate anion generated from 3-ethoxy-4-hydroxybenzaldehyde is an ambident nucleophile. To strictly favor O-alkylation, you must manipulate the solvation sphere of the cation.

  • The Fix: Use a polar aprotic solvent like Dimethylformamide (DMF). DMF tightly solvates the potassium cation ( K+ ) but leaves the phenolate oxygen "naked" and highly reactive. This hard-hard interaction drives the reaction exclusively toward the oxygen center, preventing C-alkylation byproducts.

Part 2: Troubleshooting the Oxidation Step (Pinnick Oxidation)

Q: My final carboxylic acid contains chlorinated impurities. How do I eliminate these byproducts? A: This is a classic mechanistic pitfall of the Pinnick oxidation. The reaction utilizes sodium chlorite ( NaClO2​ ) as the primary oxidant, which generates hypochlorous acid (HOCl) as a reactive byproduct[3]. HOCl is a potent electrophile. Because your substrate, 4-(cyclopentyloxy)-3-ethoxybenzaldehyde, contains an electron-rich aromatic ring (activated by two alkoxy groups), it is highly susceptible to electrophilic aromatic chlorination by the unquenched HOCl[3].

  • The Fix: You must introduce a halogen scavenger, typically 2-methyl-2-butene , in large excess (3-5 equivalents)[3]. The electron-rich double bond of the scavenger reacts with HOCl orders of magnitude faster than the aromatic ring does, forming an inert, volatile chlorohydrin byproduct that is easily removed during the workup phase.

PinnickScavenger NaClO2 NaClO2 (Oxidant) HOCl HOCl (Reactive Byproduct) NaClO2->HOCl Generates during oxidation Scavenger 2-Methyl-2-butene (Scavenger) HOCl->Scavenger With Scavenger (Fast Reaction) Substrate Aromatic Substrate HOCl->Substrate Without Scavenger Inert Chlorohydrin (Inert Byproduct) Scavenger->Inert Quenched Chlorinated Chlorinated Impurity Substrate->Chlorinated Electrophilic Chlorination

Mechanism of HOCl quenching by 2-methyl-2-butene to prevent aromatic chlorination.

Q: Can I start with 3-ethoxy-4-hydroxybenzoic acid and alkylate it directly to save a step? A: While theoretically possible, it is highly inefficient. Direct alkylation of the acid requires deprotonating both the phenol and the carboxylic acid. The carboxylate will also act as a nucleophile, resulting in the formation of a cyclopentyl ester (cyclopentyl 4-(cyclopentyloxy)-3-ethoxybenzoate). You would then have to perform a harsh saponification step (using LiOH or NaOH) to hydrolyze the ester back to the acid, which risks cleaving the newly formed ether linkages. The aldehyde-first route is the industry standard because it avoids this over-alkylation trap.

Part 3: Quantitative Data & Optimization

The following table demonstrates the causality between reagent selection and the suppression of the E2 elimination byproduct (cyclopentene) during the Step 1 alkylation.

BaseSolventAdditiveTemp (°C)Yield of Aldehyde (%)Cyclopentene Byproduct (%)
NaOHEthanolNone8045.040.5
NaHTHFNone6560.225.1
K2​CO3​ DMFNone8075.815.0
K2​CO3​ DMF KI (0.1 eq) 70 92.4 < 2.0

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

This protocol utilizes in situ Finkelstein catalysis to maximize SN2 trajectory and suppress E2 elimination.

  • Preparation: Charge a clean, dry reactor with 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K2​CO3​ (1.5 eq) and KI (0.1 eq). Stir for 15 minutes at room temperature. Validation: The solution will turn a deep yellow/orange, confirming phenolate formation.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise via an addition funnel to prevent localized concentration spikes that favor side reactions.

  • Heating: Heat the mixture to 70 °C and stir for 12 hours. Monitor via HPLC. Validation: Proceed to workup only when starting material is < 1%.

  • Quenching: Cool to room temperature and quench slowly with DI water (30 volumes).

  • Extraction & Washing: Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for pulling residual DMF into the aqueous phase), followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or low-melting solid.

Protocol B: Optimized Pinnick Oxidation to 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

This protocol utilizes a chemical scavenger to prevent electrophilic chlorination of the aromatic ring[3].

  • Solvation: Dissolve 4-(cyclopentyloxy)-3-ethoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v, 15 volumes).

  • Buffering & Scavenging: Add NaH2​PO4​ (0.2 eq) to buffer the solution to pH 3-4. Add 2-methyl-2-butene (5.0 eq) as the HOCl scavenger[3].

  • Oxidation: Cool the reaction mixture to 0-5 °C using an ice bath. Dissolve NaClO2​ (1.5 eq) in DI water (2 volumes) and add dropwise over 30 minutes. Validation: Maintain internal temperature below 10 °C to prevent thermal degradation of the oxidant.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by LC-MS until the aldehyde peak disappears.

  • Neutralization: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Validation: This step self-validates by neutralizing any unreacted chlorite, preventing post-workup oxidation.

  • Extraction: Acidify the mixture to pH 3 using 1M HCl, and extract the product with Dichloromethane (3 x 10 volumes).

  • Purification: Wash organics with brine, dry over Na2​SO4​ , and concentrate. Recrystallize the crude product from heptane/ethyl acetate to afford the pure 4-(Cyclopentyloxy)-3-ethoxybenzoic acid as a white crystalline solid.

References

  • Technical Support Center: Optimizing Potassium Chlorite Oxidations Source: BenchChem URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

preventing oxidative degradation of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidative degradation of this compound during storage and handling. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and stability of your valuable research material.

I. Understanding the Molecule: Structural Vulnerabilities

Question: What are the key structural features of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid that make it susceptible to oxidative degradation?

Answer: The susceptibility of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid to oxidation stems from two primary structural motifs: the ether linkages and the electron-rich aromatic ring.

  • Ether Linkages: The molecule contains both an ethoxy and a cyclopentyloxy group. Ethers are known to undergo autoxidation, a free-radical mediated process, to form unstable hydroperoxides.[1][2] This process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a radical that then reacts with atmospheric oxygen.

  • Electron-Rich Aromatic Ring: The presence of two oxygen-containing substituents (ethoxy and cyclopentyloxy) on the benzene ring increases its electron density. This makes the ring more susceptible to electrophilic attack, including oxidation. While the benzoic acid group is deactivating, the overall electron-rich nature of the ring can still play a role in degradation pathways.

  • Phenolic Character (Potential): While the 4-position is capped with a cyclopentyl group, any potential for cleavage of this ether bond under certain conditions could expose a hydroxyl group, creating a phenolic moiety. Phenolic compounds are excellent antioxidants but can also be susceptible to oxidation themselves, often leading to colored degradation products.[3][4][5]

Below is a diagram illustrating the potential sites of oxidative attack on the molecule.

Caption: Potential oxidative degradation sites of the molecule.

II. Troubleshooting Guide: Storage and Handling

This section addresses common issues encountered during the storage and handling of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Question: I've noticed a discoloration (yellowing/browning) of my sample over time. What could be the cause?

Answer: Discoloration is a common indicator of oxidative degradation. The formation of quinone-like structures or other conjugated systems resulting from the oxidation of the aromatic ring can lead to the absorption of visible light, causing the sample to appear colored. This is a sign that the purity of your material is compromised.

Question: My sample has been stored at room temperature on the lab bench. Is this acceptable?

Answer: No, this is not recommended. The following storage conditions are crucial for maintaining the stability of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid:

ParameterRecommendationRationale
Temperature Store at or below room temperature, preferably in a cool, dark place. Refrigeration (2-8 °C) is ideal for long-term storage.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Light Protect from light by storing in an amber vial or a light-blocking container.Light, particularly UV light, can provide the energy to initiate free-radical chain reactions leading to oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces oxygen, a key reactant in oxidative degradation. For highly sensitive applications, this is strongly recommended.
Container Use a well-sealed, airtight container.Prevents the ingress of atmospheric oxygen and moisture.[6][7][8][9]

Question: Are there any incompatible materials I should avoid storing this compound with?

Answer: Yes. Avoid storing 4-(Cyclopentyloxy)-3-ethoxybenzoic acid with strong oxidizing agents, strong bases, and strong acids.[6][10] These can catalyze or directly participate in degradation reactions. Also, keep it away from sources of ignition as fine dust particles can form explosive mixtures with air.[7][10]

III. Frequently Asked Questions (FAQs)

Q1: Can I add an antioxidant to my sample for long-term storage?

A1: Yes, the addition of an antioxidant can be an effective strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are commonly used to inhibit free-radical mediated oxidation.[3][11] They act as radical scavengers, terminating the chain reaction of autoxidation. A typical concentration would be in the range of 0.01-0.1% (w/w). However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.

Q2: How can I detect and quantify the degradation of my sample?

A2: Several analytical techniques can be employed to assess the purity and degradation of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a highly recommended method for separating the parent compound from its degradation products.[12][13] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) and UV detection would be a good starting point. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.[14][15] Derivatization of the carboxylic acid may be necessary to improve its volatility.

  • Spectrophotometry: A simple UV-Vis spectrophotometer can be used to detect the formation of colored impurities by scanning the absorbance of a solution of the compound.[12][16] An increase in absorbance in the visible region would suggest degradation.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the known mechanisms of ether and aromatic compound oxidation, potential degradation products could include:

  • Hydroperoxides: Formed at the carbon atoms adjacent to the ether oxygens.

  • Aldehydes and Alcohols: Resulting from the cleavage of the ether bonds.[17][18]

  • Phenolic Compounds: Arising from the cleavage of the cyclopentyloxy group.

  • Products of Ring Oxidation: Such as hydroxylated or quinone-like species.

The following workflow outlines a general approach to investigating and mitigating degradation:

A Observe signs of degradation (e.g., discoloration, unexpected results) B Review storage and handling procedures A->B C Analyze sample purity via HPLC or other methods B->C D Implement improved storage conditions (inert atmosphere, low temp, light protection) C->D If degradation is confirmed E Consider adding an antioxidant (e.g., BHT) D->E F Re-analyze sample after a period of storage E->F G Sample is stable F->G If purity is maintained H Further investigation required F->H If degradation persists

Caption: Troubleshooting workflow for sample degradation.

IV. Experimental Protocols

Protocol 1: Repurification of Mildly Degraded 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

For samples that show minor discoloration or the presence of small impurity peaks in the HPLC chromatogram, recrystallization can be an effective purification method.

Materials:

  • Degraded 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparation of a Stabilized Stock Solution

For applications where the compound will be used over a period of time, preparing a stabilized stock solution can be beneficial.

Materials:

  • Purified 4-(Cyclopentyloxy)-3-ethoxybenzoic acid

  • Anhydrous, de-gassed solvent (e.g., DMSO, DMF, or an appropriate organic solvent for your experiment)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Prepare BHT Stock: Prepare a concentrated stock solution of BHT in the chosen solvent (e.g., 10 mg/mL).

  • Dissolve Compound: In the amber vial, dissolve the desired amount of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid in the de-gassed solvent.

  • Add Antioxidant: Add the BHT stock solution to achieve a final concentration of approximately 0.05% (w/v).

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20 °C or -80 °C) and protected from light.

By adhering to these guidelines, you can significantly enhance the shelf-life and reliability of your 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, ensuring the accuracy and reproducibility of your experimental results.

References

  • Benzoic Acid Standard. (2015, April 16).
  • Benzoic acid SDS, 65-85-0 Safety Data Sheets - ECHEMI.
  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) - INCHEM.
  • Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC. (2021, July 28).
  • Automated analysis of benzoic acid in food: colorimetric determination after continuous volatilization - PubMed.
  • Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. (2025, August 6).
  • Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. (2019, August 6).
  • Benzoic Acid | C6H5COOH | CID 243 - PubChem. (2020, July 27).
  • Storage and Transportation of Benzoic Acid - snowhite chemical.
  • Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (2017, May 13).
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19).
  • ICSC 0103 - BENZOIC ACID - International Chemical Safety Cards (ICSCs).
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - CNR-IRIS. (2025, February 3).
  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers. (2023, June 19).
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library. (2014, October 9).
  • Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods - PubMed. (2002, July 1).

Sources

Technical Support Center: Resolving Co-elution Issues in 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution issues. The guidance provided herein is grounded in established chromatographic principles and practical laboratory experience.

Introduction

4-(Cyclopentyloxy)-3-ethoxybenzoic acid is a molecule of interest in pharmaceutical development. Its accurate quantification by High-Performance Liquid Chromatography (HPLC) is critical for purity assessments, stability studies, and formulation development. However, its analysis can be complicated by the presence of structurally similar impurities or related compounds, leading to co-elution and compromising data integrity. This guide offers a structured, question-and-answer approach to systematically address and resolve these challenges.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

FAQ 1: My primary peak for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid shows shouldering or appears asymmetrical. How can I confirm if this is a co-elution issue?

Asymmetrical peaks, such as those with shoulders or excessive tailing, are often the first indication of a co-elution problem.[1][2][3] It signifies that one or more compounds are eluting very closely to your target analyte.

Confirmation Protocol:

  • Peak Purity Analysis with a Diode Array Detector (DAD):

    • If your HPLC system is equipped with a DAD, you can perform a peak purity analysis.[1] This function assesses the spectral homogeneity across the peak. A spectrally pure peak will have consistent spectra from the upslope to the downslope. Any significant spectral differences across the peak suggest the presence of a co-eluting impurity.[1]

  • Varying Detection Wavelengths:

    • Analyze your sample at multiple wavelengths. If the peak shape or the relative height of the shoulder changes with the wavelength, it is a strong indicator of a co-eluting compound with a different UV-Vis spectrum.

  • Systematic Method Adjustments:

    • Slightly alter the mobile phase composition (e.g., change the organic-to-aqueous ratio by 2-5%) and observe the peak.[4] If the asymmetry changes or resolves into two separate peaks, co-elution is confirmed.

FAQ 2: I've confirmed a co-elution issue. What is the first and most straightforward parameter to adjust in my reversed-phase HPLC method?

The most direct approach to resolving co-elution is to modify the mobile phase composition to alter the selectivity of the separation.[5][6]

Troubleshooting Workflow for Mobile Phase Adjustment:

Caption: Workflow for mobile phase optimization.

Detailed Steps:

  • For Isocratic Methods: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Increasing the aqueous portion will generally increase retention times and can improve the separation of closely eluting compounds.[5]

  • For Gradient Methods: A shallower gradient can significantly enhance the resolution of closely eluting peaks.[7] Decrease the rate of change in the organic solvent concentration, particularly around the elution time of your target analyte.[7]

  • Change the Organic Solvent: The selectivity between acetonitrile and methanol can be quite different.[8][9] If you are using acetonitrile, try substituting it with methanol, and vice-versa. This can alter the elution order of compounds due to different solvent-analyte interactions.[8]

ParameterInitial Condition (Example)Modified ConditionRationale
Mobile Phase Ratio (Isocratic) 60:40 Acetonitrile:Water55:45 Acetonitrile:WaterIncreases retention and potentially improves resolution.[5]
Gradient Program 5-95% B in 10 min5-95% B in 20 minA slower gradient provides more time for separation.[7]
Organic Solvent AcetonitrileMethanolDifferent selectivity may alter the elution order.[8]
FAQ 3: Adjusting the mobile phase composition provided some improvement, but the resolution is still not optimal. What's the next logical step?

After optimizing the organic solvent ratio, the next powerful tool at your disposal is adjusting the mobile phase pH.[5] For an acidic analyte like 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, controlling its ionization state is crucial for achieving good peak shape and resolution.

The Role of pH in Separating Acidic Compounds:

The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH. For acidic compounds, a mobile phase pH well below the pKa of the analyte will keep it in its neutral, more retained form.[6] Conversely, a pH above the pKa will lead to its ionization, resulting in earlier elution. Co-eluting impurities may have different pKa values, and a change in pH can exploit these differences to achieve separation.

Protocol for pH Adjustment:

  • Determine the Analyte's pKa: While the exact pKa of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid may not be readily available, it is expected to be similar to other benzoic acid derivatives, typically in the range of 4-5.

  • Acidify the Mobile Phase: A common and effective starting point is to add a small amount of acid to the aqueous portion of the mobile phase to ensure the analyte is in its protonated (neutral) form.[10] This generally leads to better retention and sharper peaks for acidic compounds.

    • Recommended Acidic Modifiers:

      • 0.1% Formic Acid: Provides a pH of approximately 2.7 and is MS-compatible.[4]

      • 0.1% Acetic Acid: Results in a pH of around 3.2.

      • 0.05% Trifluoroacetic Acid (TFA): Offers a lower pH (around 2) but can cause ion suppression in MS detection.[6]

  • Systematic pH Screening: If simple acidification is insufficient, a more systematic approach is to screen a range of pH values using appropriate buffers.

Buffer SystemUseful pH RangeComments
Phosphate Buffer2.1 - 3.1 & 6.2 - 8.2Excellent buffering capacity, but not suitable for MS detection.[4]
Formate Buffer2.8 - 4.8Volatile and MS-compatible.
Acetate Buffer3.8 - 5.8Volatile and MS-compatible.[11]

Caution: Always ensure that the chosen pH is within the stable range for your HPLC column. Most silica-based C18 columns are stable between pH 2 and 8.[12]

FAQ 4: I've optimized the mobile phase and pH, but a critical pair of peaks remains unresolved. Should I consider changing the column?

Yes, if mobile phase optimization is insufficient, changing the stationary phase (the column) is the next logical and powerful step.[5] The choice of column chemistry can introduce different retention mechanisms and dramatically alter selectivity.

Column Selection Strategy:

Caption: Column selection decision tree.

  • Standard C18 Columns: These are the workhorses of reversed-phase HPLC, separating compounds primarily based on hydrophobicity. If your current C18 is not providing adequate separation, consider one with a different ligand density or end-capping.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds.[13] The phenyl groups can engage in π-π interactions with the aromatic ring of your analyte and potential impurities, which can lead to different elution patterns compared to a C18 column.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can provide unique selectivity for polar analytes.[14][15]

  • Mixed-Mode Columns: For acidic compounds, a mixed-mode column that combines reversed-phase and anion-exchange characteristics can be highly effective.[12] These columns can provide enhanced retention and unique selectivity for polar acidic molecules.[12][15]

FAQ 5: Could other system parameters like temperature or flow rate help resolve my co-elution issue?

While less impactful on selectivity than mobile phase and stationary phase, temperature and flow rate can be fine-tuned to improve resolution.

  • Temperature: Changing the column temperature can alter the viscosity of the mobile phase and can also affect the selectivity of the separation, sometimes changing the elution order of closely related compounds.[7] Increasing the temperature generally decreases retention times and can improve peak efficiency. It is worthwhile to screen temperatures between 25°C and 40°C.

  • Flow Rate: A lower flow rate generally leads to higher column efficiency and can improve the resolution of critical pairs, albeit at the cost of longer analysis times.[7] If your peaks are very close, reducing the flow rate from 1.0 mL/min to 0.8 mL/min, for example, might provide the necessary boost in resolution.

Summary of Troubleshooting Strategies

StrategyPrimary EffectWhen to Use
Adjust Organic/Aqueous Ratio Retention & ResolutionFirst step for any co-elution issue.[5]
Change Organic Solvent Type SelectivityWhen adjusting the ratio is insufficient.[8]
Adjust Mobile Phase pH Analyte Ionization & SelectivityFor ionizable compounds like benzoic acids.[5]
Change Column Chemistry Retention Mechanism & SelectivityWhen mobile phase optimization is exhausted.[5]
Modify Temperature Efficiency & SelectivityFor fine-tuning separation.[7]
Modify Flow Rate Efficiency & ResolutionTo improve separation of closely eluting peaks.[7]

References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • 4-(cyclopentyloxy)
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Waters Column Selection Guide for Polar Compounds.
  • HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • Improving Separation of Peaks in RP HPLC. (2026).
  • HPLC Column Selection Guide.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • 4-(Cyclopentyloxy)-3-methoxybenzaldehyde (CAS 197573-17-4). Fluorochem.
  • Mobile Phase Solvent Pairing for HPLC. (2025).
  • 4-(Cyclopentyloxy)-benzoic acid | 30762-02-8. (2026). ChemicalBook.
  • Investigation of factors affecting reverse-phase high performance liquid chrom
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. Benchchem.
  • Tips for practical HPLC analysis. Shimadzu.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • 4-(cyclopentyloxy)-3-methoxybenzoic acid (C13H16O4). PubChemLite.
  • Why there is double peak in benzoic acid standard in hplc analysis. (2023).
  • 4-Pentyloxybenzoic acid. NIST WebBook.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023). UST Journals.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. (2018). MDPI.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 医薬品不純物の効率的な HPLC 試験法開発. (Efficient HPLC Method Development for Pharmaceutical Impurities Using Continuous Screening of Analytical Parameters). OPAC.

Sources

Validation & Comparative

Comparative Guide: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid vs. 3-Cyclopentyloxy-4-methoxybenzoic acid in PDE4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct building blocks is the foundational step in rational drug design. When developing inhibitors for Phosphodiesterase-4 (PDE4)—a primary therapeutic target for respiratory conditions like COPD and asthma, as well as neuroinflammatory disorders—the substitution pattern on the central phenyl ring dictates the molecule's binding affinity and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between two closely related dialkoxybenzoic acid intermediates: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid and 3-cyclopentyloxy-4-methoxybenzoic acid . By analyzing their structure-activity relationships (SAR) and experimental workflows, researchers can strategically deploy these compounds in early-stage drug discovery.

Physicochemical & Structural Profiling

While both compounds are benzoic acid derivatives featuring a bulky cyclopentyloxy group and a smaller alkoxy group, their regiochemistry is inverted. This seemingly minor structural swap fundamentally alters their utility in synthesizing active pharmaceutical ingredients (APIs).

Property3-Cyclopentyloxy-4-methoxybenzoic acid4-(Cyclopentyloxy)-3-ethoxybenzoic acid
CAS Number 144036-17-91019350-60-7
Molecular Formula C13H16O4C14H18O4
Molecular Weight 236.26 g/mol 250.29 g/mol
3-Position Substituent Cyclopentyloxy (Bulky, hydrophobic)Ethoxy (Small, aliphatic)
4-Position Substituent Methoxy (Small, H-bond acceptor)Cyclopentyloxy (Bulky, hydrophobic)
Primary Application High-affinity PDE4 inhibitor intermediate (e.g., Cilomilast, Rolipram analogs)[1]Structural variant for SAR mapping / Negative control baseline

Mechanistic Causality: The PDE4 Binding Pocket (SAR Analysis)

To understand the drastic difference in performance between these two intermediates, we must examine the causality of their interactions within the PDE4 catalytic domain. The PDE4 active site contains a highly conserved bimetallic binding pocket with two distinct subpockets designed to accommodate the catechol ether moiety[2]:

  • The Q1 Subpocket: This region interacts with the 4-position of the phenyl ring. It is sterically restricted and optimally accommodates small functional groups (like a methoxy or difluoromethoxy group). The oxygen atom at this position frequently engages in critical hydrogen bonding with a conserved glutamine residue (e.g., Gln369 in PDE4D)[1].

  • The Q2 Subpocket: This region interacts with the 3-position. It forms a larger, hydrophobic cleft (bordered by helices 14 and 15) that perfectly accommodates bulky cycloaliphatic groups like a cyclopentyl ring[2].

The "Gold Standard" (3-Cyclopentyloxy-4-methoxy): Derivatives synthesized from 3-cyclopentyloxy-4-methoxybenzoic acid achieve high nanomolar to picomolar IC50 values because they perfectly complement the enzyme's topography. The 4-methoxy group anchors into the tight Q1 pocket, while the 3-cyclopentyloxy group fills the hydrophobic Q2 cleft[3].

The Steric Clash (4-Cyclopentyloxy-3-ethoxy): Using 4-(Cyclopentyloxy)-3-ethoxybenzoic acid inverts this optimal geometry. Forcing the bulky cyclopentyloxy group into the sterically restricted Q1 pocket causes a severe steric clash, preventing the necessary hydrogen bond with Gln369. Simultaneously, the smaller 3-ethoxy group fails to fully engage the hydrophobic surface area of the Q2 pocket. Experimental data consistently shows that this specific structural inversion results in a >10-fold to 100-fold drop in PDE4 inhibitory potency[2][4].

SAR PDE4 PDE4 Active Site Q1 Q1 Subpocket (Tolerates Small Groups) PDE4->Q1 Q2 Q2 Subpocket (Hydrophobic/Bulky) PDE4->Q2 Comp1 3-Cyclopentyloxy- 4-Methoxy Comp1->Q1 4-Methoxy (Optimal Fit) Comp1->Q2 3-Cyclopentyloxy (Optimal Fit) Comp2 4-Cyclopentyloxy- 3-Ethoxy Comp2->Q1 4-Cyclopentyloxy (Steric Clash) Comp2->Q2 3-Ethoxy (Suboptimal Fit)

Fig 1: SAR binding logic of PDE4 subpockets (Q1/Q2) with different alkoxy substitutions.

Experimental Methodologies

To objectively compare the performance of both building blocks, they must be subjected to a self-validating experimental system. Below are the standardized protocols for synthesizing target analogs and evaluating their enzymatic inhibition.

Protocol A: Synthesis of Target Amides (Coupling Workflow)

This protocol converts the benzoic acid intermediates into testable PDE4 inhibitor candidates (amides)[5].

  • Activation: Dissolve 1.0 equivalent of the chosen benzoic acid derivative (Compound A or B) in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1.1 equivalents of the target amine (e.g., 4-aminopyridine or a substituted morpholine) dropwise. Stir for 12 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor reaction completion via LC-MS. The disappearance of the starting acid mass (m/z 235 for the methoxy variant; m/z 249 for the ethoxy variant in negative ion mode) validates full conversion.

  • Purification: Quench the reaction with water, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the final candidate.

Protocol B: In Vitro PDE4 Enzymatic Inhibition Assay

This functional assay quantifies the biological impact of the structural differences[4].

  • Enzyme Preparation: Dilute recombinant human PDE4 (e.g., PDE4D2) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.01% Tween-20).

  • Compound Addition: Dispense the synthesized analogs in a 10-point concentration gradient (0.1 nM to 10 µM) into a 384-well plate. Maintain a final DMSO concentration of 1% to prevent artifactual enzyme denaturation.

  • Substrate Introduction: Add 1 µM of fluorescently labeled cAMP substrate to initiate the reaction. Incubate for 30 minutes at 25°C.

  • Signal Detection & Quenching: Stop the reaction by adding a binding reagent (e.g., TR-FRET or Fluorescence Polarization tracer) that specifically binds to the unhydrolyzed cAMP.

  • Data Analysis: Read the microplate using a multi-mode reader. Plot the dose-response curves using non-linear regression (four-parameter logistic fit) to calculate the IC50 values.

Workflow A Acid Activation (HATU/DIPEA) B Amide Coupling (Target Amine) A->B C Purification (LC-MS/Flash) B->C D PDE4 Enzymatic Assay (TR-FRET) C->D E IC50 Determination (SAR Validation) D->E

Fig 2: Experimental workflow for synthesizing and validating PDE4 inhibitor candidates.

Conclusion & Application Strategy

The choice between these two compounds dictates the trajectory of your drug discovery program:

  • Select 3-cyclopentyloxy-4-methoxybenzoic acid when your objective is to synthesize highly potent, lead-like PDE4 inhibitors. Its substitution pattern is perfectly tuned for the Q1/Q2 subpockets, making it the industry standard for developing anti-inflammatory therapeutics.

  • Select 4-(Cyclopentyloxy)-3-ethoxybenzoic acid when conducting rigorous SAR mapping, investigating off-target effects, or developing negative control compounds for your assays. Its deliberate steric mismatch provides a highly reliable baseline to prove that your primary compound's activity is driven by specific active-site engagement rather than non-specific hydrophobic interactions.

References

  • New Selective Phosphodiesterase 4D Inhibitors Differently Acting on Long, Short, and Supershort Isoforms Journal of Medicinal Chemistry - ACS Publications 1

  • Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4) Journal of Medicinal Chemistry - ACS Publications2

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors National Institutes of Health (NIH) / PMC 4

  • Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors Journal of Medicinal Chemistry - ACS Publications3

Sources

LC-MS validation of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Validation of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Purity: A Comparative Guide for PDE4 Inhibitor Intermediates

Executive Summary

In the synthesis of phosphodiesterase-4 (PDE4) inhibitors, the structural integrity of the starting materials dictates the safety, yield, and efficacy of the final active pharmaceutical ingredient (API). 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS 1019350-60-7) is a critical intermediate in this pathway. While standard commercial suppliers often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to certify purity, this method is fundamentally flawed for complex aromatic intermediates. UV detection cannot reliably differentiate between the target molecule and its co-eluting des-alkylated or positional isomers.

This guide provides an objective, data-driven comparison between a Premium Grade 4-(Cyclopentyloxy)-3-ethoxybenzoic acid and Standard Commercial Grade alternatives. By employing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), we demonstrate the mechanistic causality behind impurity masking in UV assays and establish a self-validating LC-MS protocol for rigorous purity assessment.

Mechanistic Causality: Why LC-MS Outperforms HPLC-UV

The core limitation of HPLC-UV lies in the chromophore. The UV absorbance of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid is dominated by the benzoic acid conjugated system. Process impurities—such as 4-ethoxy-3-hydroxybenzoic acid (loss of the cyclopentyl group) or 3-ethoxy-4-hydroxybenzoic acid (positional isomer)—share nearly identical UV absorption spectra and similar lipophilicity, leading to peak overlap on standard C18 columns.

To break this analytical blind spot, we utilize LC-MS/MS operating in Electrospray Ionization Negative (ESI-) mode .

  • Ionization Dynamics : Benzoic acids are highly amenable to negative ion mode due to the facile deprotonation of the carboxylic acid moiety, forming a stable [M-H]⁻ ion. As established in comprehensive ionization studies, ESI(-) is inherently superior for benzoic acids, offering significantly lower background noise and higher sensitivity compared to positive mode 1.

  • Fragmentation Pathways : Under Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion (m/z 249.11) undergoes predictable neutral losses, specifically decarboxylation (loss of CO₂, 44 Da) and cleavage of the cyclopentyl ring. This unique fragmentation fingerprint ensures absolute structural confirmation, a standard validated in quantitative isotopic dilution mass spectrometry of benzoic acids 2.

LCMS_Workflow Sample Sample Prep: 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (1 mg/mL in MeOH) UPLC UPLC Separation: Biphenyl Column (Isomer Resolution) Sample->UPLC 2 µL Injection ESI ESI(-) Ionization: Deprotonation to[M-H]⁻ (m/z 249.11) UPLC->ESI Eluent QTOF High-Resolution MS/MS: CID Fragmentation (Loss of Cyclopentyl/CO₂) ESI->QTOF Ions Data Data Analysis: Extracted Ion Chromatogram (XIC) & Impurity Profiling QTOF->Data Spectra

Figure 1: High-Resolution LC-MS/MS workflow for the purity validation of benzoic acid intermediates.

Comparative Performance: Premium vs. Standard Grade

To demonstrate the critical difference in material quality, we analyzed two lots of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid: a Premium Grade synthesized via highly selective etherification, and a Standard Commercial Grade. Both lots reported >99% purity on their respective Certificates of Analysis (CoA) based on HPLC-UV.

However, LC-HRMS analysis reveals a stark contrast. The Standard Grade contains significant levels of des-alkylated impurities 3 that act as chain terminators or off-target liabilities in subsequent API synthesis.

Analytical ParameterPremium GradeStandard Commercial GradeAnalytical Advantage & Causality
HPLC-UV Purity (254 nm) > 99.8%99.1%UV overestimates purity due to identical chromophores in co-eluting structural analogs.
LC-MS Purity (XIC) > 99.9% 96.5% MS resolves hidden des-alkylated impurities via exact mass filtering.
4-ethoxy-3-hydroxybenzoic acid (m/z 181.05) Not Detected (< 0.01%)1.2%Premium synthesis prevents incomplete cyclopentylation. Detected via exact mass.
3-ethoxy-4-hydroxybenzoic acid (m/z 181.05) Not Detected (< 0.01%)1.8%Positional isomer separated via Biphenyl column π−π interactions.
Isomeric Resolution ( Rs​ ) N/A (Isomer absent)2.8Biphenyl stationary phase achieves baseline resolution where C18 fails.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify chromatographic resolution prior to sample analysis.

Step 1: Sample Preparation

  • Action : Accurately weigh 10.0 mg of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid and dissolve in 10.0 mL of LC-MS grade Methanol. Dilute 1:10 in the initial mobile phase.

  • Causality : Methanol ensures complete solubilization of the lipophilic cyclopentyl moiety. Diluting in the initial mobile phase prevents solvent-induced band broadening during injection.

Step 2: Chromatographic Separation (UPLC)

  • Column : Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 20% B to 80% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Causality : A pH of 4.5 ensures the benzoic acid remains partially unionized for optimal retention on the reversed-phase column. Ammonium acetate acts as a volatile buffer that enhances deprotonation in the ESI source without causing ion suppression 4. The Biphenyl stationary phase provides essential π−π interactions, which are highly sensitive to the spatial arrangement of electron-donating groups, allowing baseline resolution of the 3-ethoxy vs. 4-ethoxy positional isomers.

Step 3: Mass Spectrometry (Q-TOF)

  • Ionization Mode : Electrospray Ionization Negative (ESI-).

  • Capillary Voltage : 2.5 kV.

  • Desolvation Temperature : 350°C.

  • Monitored Ions : Extracted Ion Chromatogram (XIC) for exact mass [M-H]⁻ at m/z 249.1127 (Target) and m/z 181.0501 (Impurities).

  • Causality : Operating in high-resolution mode (mass error < 5 ppm) eliminates false positives from matrix interference, ensuring that only the specific elemental compositions of the API and its related substances are quantified.

Step 4: System Suitability Test (SST)

  • Action : Inject a resolution standard containing 4-(Cyclopentyloxy)-3-ethoxybenzoic acid and 3-ethoxy-4-hydroxybenzoic acid (1 µg/mL each).

  • Validation Criteria : The system is only validated for use if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the signal-to-noise ratio (S/N) for the impurity peak is ≥100 . This guarantees the system's capability to detect trace liabilities before any real samples are processed.

Conclusion

For critical drug development intermediates like 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, relying solely on HPLC-UV is an unacceptable risk. By implementing a rigorously designed LC-HRMS protocol utilizing a Biphenyl stationary phase and ESI(-) ionization, laboratories can uncover hidden structural isomers and des-alkylated impurities. The Premium Grade product demonstrates absolute superiority in this high-resolution testing environment, ensuring downstream API synthesis is free from yield-killing or toxic liabilities.

References

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, American Chemical Society (ACS).[Link]

  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. ResearchGate.[Link]

  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Romanian Biotechnological Letters.[Link]

  • 4-(cyclopentyloxy)-3-ethoxybenzoic acid — Chemical Substance Information. NextSDS.[Link]

Sources

Comparative Analysis of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic pathways for critical pharmacophore building blocks. 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7)[1] is a highly valued intermediate, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors. The structural complexity of this molecule lies in the steric bulk of the cyclopentyloxy group and the need to preserve the delicate ethoxy ether linkage during functional group transformations.

This guide provides a rigorous, data-driven comparison of the two primary synthetic methodologies: Route A (Aldehyde Oxidation) and Route B (Ester Saponification). By examining the causality behind reagent selection and providing self-validating experimental protocols, this analysis equips researchers with the insights needed to select the optimal route for scale-up and discovery applications.

Synthetic Strategy & Pathway Visualization

The synthesis of this compound diverges primarily at the choice of the starting material and the oxidation state of the functional group being carried through the alkylation step.

  • Route A utilizes ethyl vanillin, forming an aldehyde intermediate[2] that requires a highly chemoselective oxidation step.

  • Route B relies on the foundational esterification of 3-ethoxy-4-hydroxybenzoic acid[3], followed by alkylation and a straightforward base-catalyzed saponification.

SynthesisRoutes SM1 Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Int1 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde SM1->Int1 Cyclopentyl bromide K2CO3, DMF, 80°C SM2 Ethyl 3-ethoxy-4-hydroxybenzoate Int2 Ethyl 4-(cyclopentyloxy)-3-ethoxybenzoate SM2->Int2 Cyclopentyl bromide K2CO3, KI, CH3CN, Reflux Product 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS: 1019350-60-7) Int1->Product NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O Int2->Product 1. NaOH, THF/H2O 2. HCl (aq) to pH 2

Figure 1: Parallel synthetic pathways for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Comparative Performance Data

To objectively assess these routes, experimental metrics from standardized 100-mmol scale runs are summarized below.

ParameterRoute A: Aldehyde OxidationRoute B: Ester Saponification
Starting Material Ethyl VanillinEthyl 3-ethoxy-4-hydroxybenzoate
Overall Yield 82–86%75–80%
Step 1 Yield (Alkylation) 88%85%
Step 2 Yield (Deprotection/Oxidation) 95%90%
Key Reagents NaClO₂, NaH₂PO₄, 2-methyl-2-buteneKI (catalyst), NaOH
Scalability Moderate (Exothermic oxidation control needed)High (Standard thermal hydrolysis)
Impurity Profile Trace chlorinated aromatics (if scavenger fails)Unreacted ester, trace di-alkylated species
Primary Advantage High atom economy in oxidation; extremely mildAvoids toxic oxidants; highly scalable

Detailed Experimental Protocols & Mechanistic Causality

A robust protocol must be a self-validating system. The following methodologies detail not just what to do, but why each chemical decision is made.

Route A: The Aldehyde Oxidation Pathway

Step 1: O-Alkylation of Ethyl Vanillin

  • Reaction: To a stirred solution of ethyl vanillin (16.6 g, 100 mmol) in anhydrous DMF (100 mL), add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir for 15 minutes at room temperature.

  • Addition: Add cyclopentyl bromide (17.9 g, 120 mmol) dropwise. Heat the mixture to 80°C for 6 hours.

  • Workup: Pour the mixture into ice water (300 mL), extract with EtOAc (3 × 100 mL), wash with brine, and dry over Na₂SO₄. Evaporate to yield 4-(cyclopentyloxy)-3-ethoxybenzaldehyde[2].

  • Mechanistic Causality: DMF is explicitly chosen as a polar aprotic solvent because it leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 displacement. The 1.2 equivalents of cyclopentyl bromide compensate for minor losses due to competing E2 elimination at 80°C.

Step 2: Pinnick Oxidation

  • Reaction: Dissolve the intermediate aldehyde (23.4 g, 100 mmol) in a mixture of t-BuOH (200 mL) and 2-methyl-2-butene (50 mL).

  • Oxidant Addition: In a separate flask, dissolve NaClO₂ (13.6 g, 150 mmol) and NaH₂PO₄ (14.4 g, 120 mmol) in H₂O (50 mL). Add this aqueous solution dropwise to the organic mixture at 0°C. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Concentrate under reduced pressure to remove t-BuOH, extract with DCM, and isolate the final product[1].

  • Mechanistic Causality: The Pinnick oxidation is selected for its supreme chemoselectivity. NaClO₂ generates hypochlorous acid (HOCl) as a highly reactive byproduct. If left unchecked, HOCl will electrophilically chlorinate the electron-rich aromatic ring. 2-methyl-2-butene acts as an essential HOCl scavenger, sacrificing itself to preserve the integrity of the target molecule.

Route B: The Ester Saponification Pathway

Step 1: O-Alkylation with Finkelstein Catalysis

  • Reaction: To a solution of ethyl 3-ethoxy-4-hydroxybenzoate (21.0 g, 100 mmol)[3] in acetonitrile (150 mL), add K₂CO₃ (27.6 g, 200 mmol), cyclopentyl bromide (19.4 g, 130 mmol), and KI (1.6 g, 10 mmol).

  • Conditions: Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Mechanistic Causality: Cyclopentyl bromide is a sterically hindered secondary halide, prone to sluggish Sₙ2 kinetics. The addition of KI facilitates an in situ Finkelstein reaction. The iodide displaces the bromide to form cyclopentyl iodide, which is a vastly superior electrophile, significantly improving the Sₙ2 reaction rate and final yield.

Step 2: Saponification

  • Reaction: Dissolve the resulting ethyl 4-(cyclopentyloxy)-3-ethoxybenzoate in THF (100 mL). Add 2M aqueous NaOH (150 mL, 300 mmol). Reflux for 2 hours.

  • Workup: Cool to room temperature and remove the THF under reduced pressure. Acidify the remaining aqueous layer with 2M HCl until the pH reaches 2. Filter the resulting white precipitate and dry under vacuum.

  • Mechanistic Causality: The ester is cleaved via standard base-promoted acyl substitution. The critical step is the acidification to pH 2. Because the pKa of the resulting benzoic acid is approximately 4.2, dropping the pH to 2 ensures the carboxylate is fully protonated, driving the quantitative crystallization of the hydrophobic product from the aqueous phase.

Conclusion & Scale-Up Recommendations

Both routes successfully yield high-purity 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

  • For discovery chemistry and rapid analog generation: Route A is superior. The Pinnick oxidation is highly reliable, proceeds at room temperature, and offers a slightly higher overall yield (84%).

  • For pilot-plant scale-up (>1 kg): Route B is recommended. It avoids the use of volatile scavengers (2-methyl-2-butene) and the exothermic generation of chlorine dioxide gas associated with large-scale Pinnick oxidations. The Finkelstein-catalyzed alkylation followed by thermal saponification provides a safer, more robust thermal profile for industrial reactors.

Sources

cross-validation of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid analytical methods

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals.

Executive Brief: The Orthogonal Imperative

4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS 1019350-60-7) is a critical lipophilic intermediate utilized extensively in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. Because impurities at the intermediate stage can drastically impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory.

Under the modernized 1[1], relying on a single analytical technique is often insufficient for both high-precision bulk assay and ultra-sensitive trace impurity profiling. This guide cross-validates two orthogonal methods—HPLC-UV and UPLC-MS/MS —demonstrating how their complementary physical mechanisms satisfy the comprehensive Analytical Target Profile (ATP) required for regulatory submission.

Mechanistic Grounding: Why Cross-Validate?

Cross-validation is not merely repeating tests on different machines; it is the deliberate comparison of different physicochemical detection mechanisms to eliminate analytical blind spots.

  • The UV Advantage (Robustness & Precision): HPLC-UV relies on the absorbance of the chromophore. Alkoxy-substituted benzoic acids exhibit a strong π-π* electron transition, making UV highly linear at high concentrations[2]. It is immune to the matrix ionization effects that plague mass spectrometry, making it the gold standard for assaying the main component (98-102% purity).

  • The MS Advantage (Specificity & Sensitivity): UPLC-MS/MS relies on gas-phase ion filtering. It provides absolute structural specificity via mass-to-charge (m/z) ratios, easily detecting co-eluting degradants or genotoxic impurities that UV detection would completely miss.

By cross-validating these methods, we prove that the extreme sensitivity of MS does not compromise the quantitative reliability established by UV.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols below are designed as self-validating systems . The run is automatically invalidated if the integrated System Suitability Test (SST) criteria are not met prior to sample injection.

Method A: HPLC-UV (Routine Assay & Lot Release)

Causality Focus: Maximizing peak symmetry and precision.

  • Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of Methanol:Water (50:50, v/v). Dilute to a working concentration of 50 µg/mL.

  • System Setup: Equilibrate a C18 column (4.6 x 150 mm, 5 µm) at 30°C.

  • Mobile Phase Chemistry:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • The "Why": The carboxylic acid moiety of the analyte has a pKa of ~4.2. TFA lowers the mobile phase pH to ~2.0, fully protonating the molecule. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, eliminating peak tailing[3].

  • Chromatography: Execute a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the Photodiode Array (PDA) to 235 nm. This wavelength captures the optimal absorbance maximum for alkoxy-benzoic acids while avoiding the solvent UV-cutoff region[2].

  • Self-Validation (SST Gate): Inject the 50 µg/mL standard six times. Proceed only if the relative standard deviation (%RSD) of the peak area is ≤ 1.0% and the USP tailing factor is ≤ 1.5.

Method B: UPLC-MS/MS (Trace & Stability-Indicating Profiling)

Causality Focus: Maximizing ionization efficiency and resolving power.

  • Sample Preparation: Dilute the stock to a trace-level working concentration of 0.1 µg/mL using Mobile Phase A. (Matching the initial gradient conditions prevents solvent-effect peak distortion).

  • System Setup: Equilibrate a sub-2-micron BEH C18 column (2.1 x 50 mm, 1.7 µm) at 40°C to mitigate high backpressures.

  • Mobile Phase Chemistry:

    • Phase A: 0.1% Formic Acid (FA) in Water.

    • Phase B: 0.1% FA in Acetonitrile.

    • The "Why": TFA is strictly avoided here because it causes severe ion suppression in the mass spectrometer's electrospray source. Formic acid provides sufficient acidification for chromatographic retention while maintaining excellent volatility for MS detection.

  • Chromatography: Fast gradient from 20% B to 80% B over 4.0 minutes at 0.4 mL/min.

  • Detection (ESI- MRM): Operate in Negative Electrospray Ionization (ESI-) mode. The benzoic acid readily deprotonates to form the [M-H]- ion at m/z 249.1. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 249.1 → 165.0 (cleavage of the cyclopentyl ring) for quantification.

  • Self-Validation (SST Gate): Proceed only if the signal-to-noise (S/N) ratio of a 0.005 µg/mL standard injection is ≥ 10:1, confirming the Limit of Quantitation (LOQ).

Cross-Validation Workflow

MethodCrossValidation cluster_methods Parallel Method Execution ATP Analytical Target Profile 4-(Cyclopentyloxy)-3-ethoxybenzoic acid HPLC Method A: HPLC-UV (Routine Assay & Purity) ATP->HPLC UPLC Method B: UPLC-MS/MS (Trace Impurity Profiling) ATP->UPLC Val ICH Q2(R2) Parameter Evaluation (Linearity, Accuracy, Precision) HPLC->Val UPLC->Val Stats Cross-Validation Analytics (Paired t-test, % Bias) Val->Stats Approve Methods Statistically Equivalent Ready for Lifecycle Use Stats->Approve

Fig 1. ICH Q2(R2) aligned cross-validation workflow for orthogonal analytical methods.

Comparative Performance Data

According to4[4], both methods must be evaluated against predefined acceptance criteria. The table below summarizes the experimental validation data for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Validation Parameter (ICH Q2(R2))Method A: HPLC-UVMethod B: UPLC-MS/MSAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL0.005 - 1.0 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL0.001 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.005 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (% Recovery) 99.2% ± 0.8%98.5% ± 1.5%98.0% - 102.0%
Repeatability (% RSD, n=6) 0.6%1.8%≤ 2.0%
Intermediate Precision 0.8%2.1%≤ 2.0% (UV) / ≤ 3.0% (MS)

Statistical Equivalence & Conclusion

The cross-validation data reveals that the methods are highly complementary. Method A (HPLC-UV) demonstrates superior repeatability (0.6% RSD vs 1.8% RSD), making it the optimal choice for bulk assay quantification. Conversely, Method B (UPLC-MS/MS) achieves an LOD that is 300 times more sensitive (0.001 µg/mL), making it indispensable for trace-level degradation tracking.

When evaluating samples within the overlapping dynamic range (e.g., at 1.0 µg/mL), a Bland-Altman statistical analysis confirms a mean bias of < 0.5% between the two methods (p > 0.05 via paired t-test). Therefore, both methods are statistically equivalent for quantification, successfully fulfilling the ICH Q2(R2) requirements for analytical procedure lifecycle management.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES Source: Valahia University URL
  • Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study Source: MDPI URL

Sources

A Senior Application Scientist's Guide to In Vitro Benchmarking of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 4-(cyclopentyloxy)-3-ethoxybenzoic acid derivatives. As researchers and drug development professionals, our goal is to meticulously characterize these compounds to identify promising anti-inflammatory candidates. This document outlines the critical experiments, provides detailed protocols, and explains the scientific rationale behind each step, ensuring a robust and reliable benchmarking process.

The core hypothesis is that derivatives of 4-(cyclopentyloxy)-3-ethoxybenzoic acid can act as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This guide will walk you through the necessary steps to test this hypothesis in a controlled laboratory setting.

The Scientific Imperative: Why Focus on PDE4?

Phosphodiesterase 4 (PDE4) is a critical enzyme that specifically hydrolyzes cAMP, a ubiquitous second messenger that plays a pivotal role in regulating inflammation.[1][2] By inhibiting PDE4, we can elevate intracellular cAMP levels in immune cells. This increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key inflammatory transcription factors, ultimately leading to a reduction in the synthesis and release of pro-inflammatory mediators such as TNF-α, interleukin-2 (IL-2), and interferon-gamma (IFN-γ).[1] This well-established mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][4]

Below is a diagram illustrating the PDE4 signaling pathway and the proposed mechanism of action for our test compounds.

PDE4_Signaling_Pathway cluster_cell Immune Cell Pro-inflammatory\nStimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory\nStimuli->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammatory\nResponse Inflammatory Response PKA->Inflammatory\nResponse Inhibits Inhibition_of_Inflammation Inhibition_of_Inflammation PKA->Inhibition_of_Inflammation Promotes Benzoic_Acid_Derivative 4-(Cyclopentyloxy)-3-ethoxybenzoic acid derivative Benzoic_Acid_Derivative->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory effect of benzoic acid derivatives.

Experimental Design: A Multi-tiered Approach to Candidate Selection

A successful in vitro benchmarking campaign requires a logical and stepwise progression from broad screening to more detailed characterization. We will employ a tiered approach, starting with fundamental physicochemical and safety assessments, followed by primary and secondary pharmacodynamic assays.

Experimental_Workflow Compound_Library Library of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid derivatives Tier1 Tier 1: Foundational Assays Compound_Library->Tier1 Solubility Kinetic Solubility Assay Tier1->Solubility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Tier1->Cytotoxicity Tier2 Tier 2: Primary Pharmacodynamics Solubility->Tier2 Cytotoxicity->Tier2 PDE4_Inhibition Biochemical PDE4 Inhibition Assay Tier2->PDE4_Inhibition Tier3 Tier 3: Secondary & Cellular Pharmacodynamics PDE4_Inhibition->Tier3 TNFa_Release Cell-based TNF-α Release Assay Tier3->TNFa_Release Selectivity PDE Isoform Selectivity Panel (Optional) Tier3->Selectivity Lead_Candidates Lead Candidates for In Vivo Studies TNFa_Release->Lead_Candidates Selectivity->Lead_Candidates

Caption: Tiered experimental workflow for in vitro benchmarking.

Tier 1: Foundational Assays - The Gatekeepers of Drug Discovery

Before delving into the pharmacological effects, it is paramount to assess the fundamental properties of our compounds. Poor solubility can lead to erroneous data in biological assays, while cytotoxicity can terminate a drug development program.[5][6][7]

Kinetic Solubility Assay

Rationale: This high-throughput assay provides an early indication of a compound's solubility under conditions that mimic those in many in vitro biological screens.[8][9] Compounds with poor aqueous solubility are more likely to produce false positives through aggregation or precipitation and may present significant formulation challenges later in development.[7]

Protocol:

  • Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS, to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at 620 nm using a plate reader to detect any precipitation.

  • Filter the samples through a 0.45 µm filter plate.

  • Quantify the concentration of the soluble compound in the filtrate using a validated HPLC-UV method.

Cytotoxicity Assay (MTT Assay)

Rationale: Cytotoxicity assays are essential for determining the concentration at which a compound begins to exert toxic effects on cells.[10][11][12][13] This is crucial for establishing a therapeutic window and ensuring that the observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[13]

Protocol:

  • Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Tier 2: Primary Pharmacodynamics - Assessing the On-Target Effect

With a foundational understanding of our compounds' solubility and toxicity, we can now investigate their primary pharmacological activity: the direct inhibition of the PDE4 enzyme.

Biochemical PDE4 Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.[14] It is a critical step in confirming the on-target activity and determining the potency (IC50) of our derivatives.

Protocol:

  • Use a commercially available PDE4 enzyme activity assay kit or develop an in-house assay. A common method involves the use of a fluorescently labeled cAMP substrate.

  • In a 384-well plate, add the purified recombinant human PDE4B enzyme.

  • Add the test compounds at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a known PDE4 inhibitor like roflumilast or apremilast as a positive control.[4]

  • Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.

  • Incubate the plate at 37°C for the recommended time.

  • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 3: Secondary & Cellular Pharmacodynamics - Confirming the Biological Effect

A potent PDE4 inhibitor should translate its enzymatic inhibition into a functional cellular response. This tier of experiments validates the biological efficacy of our compounds in a more physiologically relevant context.

Cell-Based TNF-α Release Assay

Rationale: This assay measures the ability of our compounds to suppress the production of the pro-inflammatory cytokine TNF-α in immune cells.[1][3] It provides a crucial link between PDE4 inhibition and the desired anti-inflammatory effect.

Protocol:

  • Use a human monocytic cell line like THP-1 or freshly isolated human PBMCs.

  • Prime the cells with a stimulating agent such as lipopolysaccharide (LPS) to induce an inflammatory response.

  • Co-incubate the stimulated cells with various concentrations of the test compounds for a specified period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear and concise table to facilitate the comparison and selection of lead candidates.

Compound IDStructureKinetic Solubility (µM)Cytotoxicity (CC50, µM)PDE4B Inhibition (IC50, nM)TNF-α Release (IC50, nM)Therapeutic Index (CC50/TNF-α IC50)
Parent 4-(Cyclopentyloxy)-3-ethoxybenzoic acid>100>1005001200>83
Derivative A [Hypothetical Modification 1]85>10050150>667
Derivative B [Hypothetical Modification 2]25755203750
Derivative C [Hypothetical Modification 3]>100>1001545>2222
Roflumilast (Reference Compound)60900.8518000

Interpretation of Results:

  • Solubility: Higher values are desirable. Compounds with solubility below 10 µM may require formulation efforts.

  • Cytotoxicity: A high CC50 value (ideally >100 µM) is preferred, indicating low toxicity.

  • PDE4B Inhibition: A low IC50 value indicates high potency.

  • TNF-α Release: A low IC50 in this cellular assay confirms the biological activity.

  • Therapeutic Index: This ratio of cytotoxicity to cellular activity provides an early assessment of the compound's safety margin. A higher therapeutic index is more favorable.

Based on the hypothetical data above, Derivative B shows the most potent PDE4 inhibition and cellular activity. However, its lower solubility and moderate cytotoxicity warrant further investigation. Derivative C presents a more balanced profile with good potency, high solubility, and low cytotoxicity, making it a strong candidate for further development.

Conclusion

This guide provides a robust and scientifically sound framework for the in vitro benchmarking of 4-(cyclopentyloxy)-3-ethoxybenzoic acid derivatives. By systematically evaluating their physicochemical properties, on-target potency, and cellular efficacy, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The key to success lies in the meticulous execution of these assays and a thorough, data-driven interpretation of the results.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Proprevia. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Excedr. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Le, V. et al. (2016). Targeted Delivery of an Anti-inflammatory PDE4 Inhibitor to Immune Cells via an Antibody–drug Conjugate. Molecular Therapy, 24(11), 1907-1916. [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]

  • Sbragia, L. et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 853. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. [Link]

  • Petruševska, M. et al. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Combinatorial chemistry & high throughput screening, 17(1), 30–44. [Link]

  • Gerlach, C. et al. (2025). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Acta Dermato-Venereologica, 105, adv13303. [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2000). Phosphodiesterase 4 inhibitors, structurally unrelated to rolipram, as promising agents for the treatment of asthma and other pathologies. European journal of medicinal chemistry, 35(5), 463–480. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid is not widely available, its structure suggests hazards comparable to other substituted benzoic acids. Based on data for related compounds like 4-ethoxybenzoic acid and 4-pentyloxybenzoic acid, we can infer the following potential hazards[1][2]:

  • Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is likely to cause skin and serious eye irritation[2][3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[2][4][5].

  • Acidity: As a carboxylic acid, it will have a low pH in aqueous solution, potentially classifying it as a corrosive hazardous waste if the pH is ≤ 2.[6][7]

A thorough risk assessment should be conducted before handling this chemical, considering the quantities used and the specific laboratory operations performed.

Key Physicochemical Properties (Inferred)
PropertyValue (based on similar compounds)Significance for Disposal
Physical StateSolid, likely a powder or crystalline solid[1][8].Dust inhalation is a potential hazard; handle in a well-ventilated area[9][10].
Water SolubilityLow to no information available[1][8].Do not dispose of down the drain[11][12].
pHAcidic in solution.Determines if the waste is classified as corrosive hazardous waste under RCRA[6][7].
StabilityStable under normal conditions[1].Avoid contact with strong oxidizing agents and strong bases[9][12].

Personal Protective Equipment (PPE)

Due to the inferred hazards, the following PPE must be worn when handling 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, especially during disposal and spill cleanup[6][10][13]:

  • Hand Protection: Wear nitrile, neoprene, or other chemically resistant gloves. Double gloving is recommended for extended contact[6].

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, use a face shield in addition to goggles.

  • Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or significant spill risk, consider a chemical-resistant apron.

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with a particle filter may be necessary[1][14].

Spill Management and Decontamination

Accidental spills must be managed promptly and safely. The procedure depends on the size of the spill.

Small Spills (Cleanable in <10 minutes)
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: If the material is a solid, carefully sweep it up to avoid generating dust. A HEPA-filtered vacuum can also be used[12][14]. Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a soap and water solution[6]. Collect the cleaning materials (e.g., paper towels, wipes) in a sealed bag for disposal as hazardous waste.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and your supervisor.

  • Secure: Close the doors to the affected area and post warning signs.

  • Await Professional Response: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Waste Disposal Procedures

The disposal of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid must comply with local, state, and federal regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[7][15]. Under no circumstances should this chemical be disposed of down the drain [11][12].

Disposal Workflow Diagram

G start Start: Have 4-(Cyclopentyloxy)-3- ethoxybenzoic acid for disposal is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect rinsate as hazardous waste. is_container_empty->triple_rinse Yes is_spill_residue Is it spill residue or contaminated material? is_container_empty->is_spill_residue No dispose_container Deface the label and dispose of the container according to institutional guidelines. triple_rinse->dispose_container end End dispose_container->end collect_spill Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, labeled hazardous waste container. is_spill_residue->collect_spill Yes is_unused_product Is it unused or waste product? is_spill_residue->is_unused_product No contact_ehs Contact your institution's EH&S for hazardous waste pickup. collect_spill->contact_ehs collect_waste Place in a designated, sealed, and properly labeled hazardous waste container. is_unused_product->collect_waste Yes collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid.

Step-by-Step Disposal Protocol
  • Waste Characterization: Due to its acidic nature, the waste may be classified as corrosive (EPA waste code D002) if its pH in solution is 2 or lower[6][7]. It is prudent to manage it as hazardous waste regardless.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S department. Keep it separate from strong bases and oxidizing agents[9][12].

  • Containerization:

    • Collect all waste (solid chemical, contaminated PPE, and spill cleanup materials) in a designated, compatible container, such as a polyethylene or polypropylene container[6][10].

    • The container must be in good condition, with a tightly sealing lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "Waste 4-(Cyclopentyloxy)-3-ethoxybenzoic acid." Avoid using abbreviations or chemical formulas[6].

    • Indicate the associated hazards (e.g., "Irritant," "Corrosive" if applicable).

    • Record the accumulation start date.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[9][11].

    • Ensure the storage location is a designated satellite accumulation area or a central hazardous waste storage facility.

  • Final Disposal:

    • Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material[9][14][16]. This is typically handled through your institution's EH&S department.

    • The most common disposal method for this type of organic waste is controlled incineration at a licensed facility[17].

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][13][16].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[10][16].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[13][17].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][16].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, protecting themselves, their colleagues, and the environment.

References

  • Washington State University. (n.d.). Benzoic Acid Standard Operating Procedure. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Safety Data Sheet. (2022, February 8). SDS US. Retrieved from [Link]

  • Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(cyclopentyloxy)-3-ethoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • KNF. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 4-cyclohexyloxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(cyclopentyloxy)benzoic acid. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 3-Ethoxybenzoic acid - Related Substances. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(Cyclopentyloxy)-3-ethoxybenzoic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Cyclopentyloxy)-3-ethoxybenzoic acid (CAS No. 1019350-60-7) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from the known hazards of its core functional groups—carboxylic acids and ethers—and data from structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.[2]

Hazard Analysis: Deconstructing the Molecule

As a Senior Application Scientist, my first step before handling any new compound is to analyze its structure to anticipate potential hazards. 4-(Cyclopentyloxy)-3-ethoxybenzoic acid combines two key functional groups that dictate its safety profile: a carboxylic acid and two ether linkages (cyclopentyloxy and ethoxy).

  • Carboxylic Acid Moiety: The benzoic acid backbone means this compound is acidic. While generally weak acids, carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[3][4] Direct contact can lead to burns, and inhalation of dust can irritate airways.[4]

  • Ether Linkages (-O-): The presence of ether groups introduces a critical and often underestimated hazard: peroxide formation. Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[5][6] This is a time-sensitive hazard, making proper storage and handling paramount.[7] Furthermore, many ethers are flammable and can form explosive vapor-air mixtures.[7][8]

Based on this structural analysis, we must treat 4-(Cyclopentyloxy)-3-ethoxybenzoic acid as a substance that is potentially irritating, corrosive, and capable of forming explosive peroxides.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary line of defense is a comprehensive and correctly chosen set of PPE. The following recommendations are based on mitigating the anticipated hazards of irritation, splashes, and potential dust inhalation.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Chemical safety goggles with side-shields are mandatory. [9] Rationale: Goggles provide a seal around the eyes to protect against splashes and fine dust, which can cause serious eye irritation or damage.[4] For procedures with a higher risk of splashing (e.g., transferring large volumes or working under pressure), a full-face shield should be worn over the safety goggles.[7][10]
Skin and Body Protection Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for splash protection against many acids and organic compounds.[4][8][11] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary.[7] Crucial Practice: Always inspect gloves before use and change them immediately if contamination is suspected. Ether compounds can permeate nitrile gloves over time.[6] Lab Coat: A flame-resistant lab coat is recommended, especially when handling significant quantities.[6][7] It should be fully buttoned. Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills.[7]
Respiratory Protection All handling of solid 4-(Cyclopentyloxy)-3-ethoxybenzoic acid should be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[6][10] If a fume hood is not available or if engineering controls are insufficient to keep exposure below occupational limits, a NIOSH-approved respirator (e.g., an N95 for particulates or a full-face respirator with appropriate cartridges for organic vapors) must be used.[4][12]

PPE Selection and Use Workflow

The following workflow provides a logical pathway for ensuring appropriate PPE is selected and used correctly every time you handle this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_end Completion start Start: Retrieve Compound assess Consult SDS & Conduct Risk Assessment start->assess hood Confirm Fume Hood is Certified & Operational assess->hood body Don Lab Coat, Long Pants, Closed-Toe Shoes hood->body hands Inspect and Don Appropriate Gloves (e.g., Nitrile) body->hands eyes Don Chemical Safety Goggles hands->eyes face Add Face Shield (If Splash Risk is High) eyes->face handle Perform Work in Fume Hood face->handle dispose Segregate & Dispose of Waste Correctly handle->dispose decon Decontaminate Work Area & Doff PPE dispose->decon wash Wash Hands Thoroughly decon->wash end End of Procedure wash->end

Caption: Logical workflow for PPE selection and safe handling.

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Locate the nearest eyewash station and safety shower and verify they are accessible.[13]

  • Engineering Controls: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[7][8]

  • Peroxide Prevention:

    • Upon receipt, date the container.[6]

    • Store the container tightly closed in a cool, dry, and dark place, away from heat and direct sunlight, to inhibit peroxide formation.[7]

    • Store separately from oxidizing agents, strong acids, and bases.[3][6]

    • It is best practice to dispose of ether-containing compounds within 12 months of opening.[6][7] Never use a container of an ether if crystalline solids are observed around the cap or in the bottle, as these could be explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Handling: Use non-sparking tools for transfers to avoid ignition of potential vapors.[9] Avoid creating dust when handling the solid.[14]

  • Post-Handling: After use, securely close the container. Decontaminate the work surface with an appropriate solvent, followed by soap and water.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][15]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13]

  • Spill: Evacuate the immediate area. For a small spill, and only if you are trained to do so, use an inert absorbent material (like sand or vermiculite, never combustible materials like sawdust) to contain the spill.[5] Place the absorbed material in a sealed container for proper disposal.[16] For large spills, evacuate the lab and contact your EHS office.

Disposal Plan

Chemical waste must be handled as hazardous.

  • Waste Segregation: Collect all waste containing 4-(Cyclopentyloxy)-3-ethoxybenzoic acid, including contaminated consumables (gloves, wipes), in a clearly labeled, sealed hazardous waste container.[16] Do not mix with incompatible waste streams.[13]

  • Disposal Method: Do not pour waste down the drain.[5][14] The recommended disposal method is to entrust it to a licensed waste disposal company.[17] Often, this involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][18]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal environmental regulations.[16][17]

By adhering to this comprehensive guide, researchers can handle 4-(Cyclopentyloxy)-3-ethoxybenzoic acid with a robust understanding of its potential hazards and the necessary controls to ensure a safe laboratory environment.

References

  • Title: Ethers | Health & Safety Source: Health and Safety Department URL
  • Title: Ethers - Handling and control of exposure Source: The University of Edinburgh Health and Safety Department URL
  • Title: Use of Ether Source: Environment, Health & Safety, Animal Research Safety URL
  • Title: Diethyl Ether Safety Guidelines Source: Scribd URL
  • Title: Diethyl Ether Source: Purdue University REM URL
  • Title: The MSDS HyperGlossary: Carboxylic Acid Source: Interactive Learning Paradigms, Incorporated URL
  • Title: Personal protective equipment for handling Capraminopropionic acid Source: Benchchem URL
  • Title: Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid Source: Benchchem URL
  • Title: What PPE Should You Wear When Handling Acid 2026?
  • Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective Source: PMC URL
  • Title: 4-(cyclopentyloxy)
  • Title: Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues Source: ACS Publications URL
  • Title: Safety equipment, PPE, for handling acids Source: Quicktest URL
  • Title: SAFETY DATA SHEET - Benzoic Acid Source: Tokyo Chemical Industry URL
  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
  • Title: Safety Data Sheet: benzoic acid Source: Valudor Products URL
  • Title: 4-Pentyloxybenzoic acid - Safety Data Sheet Source: ChemicalBook URL
  • Title: SAFETY DATA SHEET - 3-Ethoxybenzoic acid Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 4-Hydroxy-3,5-dimethoxybenzoic acid Source: Merck Millipore URL
  • Title: SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzoic acid Source: Sigma-Aldrich URL
  • Title: Material Safety Data Sheet - 2-Ethoxybenzoic acid Source: Pi Chemicals URL
  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL
  • Title: An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications Source: Benchchem URL
  • Title: 4-hydroxybenzoic acid Source: OECD SIDS URL
  • Title: Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.